Ethyl imidazo[1,5-a]pyridine-3-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl imidazo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-11-7-8-5-3-4-6-12(8)9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWAMSXHNSBIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545646 | |
| Record name | Ethyl imidazo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81803-60-3 | |
| Record name | Ethyl imidazo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Ethyl imidazo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,5-a]pyridine scaffold is a recognized privileged structure, appearing in a variety of biologically active molecules. This guide provides a comprehensive overview of a primary synthetic route, detailed experimental protocols, and relevant quantitative data to support research and development efforts.
Overview of Synthetic Strategies
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through several strategic approaches, primarily involving the construction of the imidazole ring onto a pre-existing pyridine moiety. Key methods documented in the literature include:
-
Cyclocondensation Reactions: This is the most prevalent and versatile method. It typically involves the reaction of a 2-(aminomethyl)pyridine derivative with a suitable electrophilic partner that provides the remaining atoms of the imidazole ring. A range of reagents can be employed, including carboxylic acids, acyl chlorides, and aldehydes.
-
Oxidative Cyclization: These methods often involve the in-situ formation of an imine from a pyridine-2-carboxaldehyde or a related ketone, followed by an oxidative cyclization to form the aromatic imidazo[1,5-a]pyridine ring system.
-
Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials can provide rapid access to complex imidazo[1,5-a]pyridine derivatives. These reactions are highly efficient and allow for significant structural diversity.[1]
-
Transannulation Reactions: These reactions involve the conversion of another heterocyclic system, such as a pyridotriazole, into the imidazo[1,5-a]pyridine core through a denitrogenative process.
This guide will focus on a highly plausible and adaptable cyclocondensation approach for the synthesis of the target molecule, this compound.
Proposed Primary Synthetic Pathway: Cyclocondensation of 2-Pyridylmethanamine with Ethyl Glyoxalate
A logical and efficient route to this compound involves the cyclocondensation of 2-pyridylmethanamine with ethyl glyoxalate. This reaction directly introduces the desired ethyl carboxylate group at the 3-position of the imidazo[1,5-a]pyridine ring system. The reaction proceeds through an initial imine formation, followed by an intramolecular cyclization and subsequent aromatization.
Caption: Proposed reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of substituted imidazo[1,5-a]pyridines. Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
-
2-Pyridylmethanamine
-
Ethyl glyoxalate (typically available as a solution in toluene or as a polymer)
-
Toluene, anhydrous
-
Dehydrating agent (e.g., magnesium sulfate, molecular sieves) or Dean-Stark apparatus
-
Inert gas (e.g., Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add 2-pyridylmethanamine (1.0 equivalent).
-
Solvent and Reagent Addition: Add anhydrous toluene to dissolve the 2-pyridylmethanamine. To this solution, add ethyl glyoxalate (1.1 equivalents).
-
Dehydration and Reflux: If using a dehydrating agent, add it to the flask. Alternatively, set up a Dean-Stark apparatus to remove water azeotropically. Heat the reaction mixture to reflux under an inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any solid dehydrating agent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
Quantitative Data and Comparison
| Product | Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Methylimidazo[1,5-a]pyridine | 2-Picolylamine, Nitroethane | Polyphosphoric acid, Phosphorous acid | - | 160 | 2 | 77 | [2] |
| 1,3-Disubstituted imidazo[1,5-a]pyridines | 2-Benzoylpyridines, α-Amino acids | CuI/Iodine | - | - | - | Excellent | [3] |
| 1,3-Diarylated imidazo[1,5-a]pyridines | Pyridine ketone, Benzylamine | Copper(II) catalyst, O₂ | - | - | - | Excellent | [3] |
| Imidazo[1,5-a]pyridines | Pyridotriazoles, Nitriles | BF₃·Et₂O | Dichlorobenzene-dichloroethane | - | - | Quantitative | [3] |
Conclusion
The synthesis of this compound can be effectively achieved through a cyclocondensation reaction of 2-pyridylmethanamine and ethyl glyoxalate. This method offers a direct and versatile route to the target compound. The provided experimental protocol, based on established methodologies for similar structures, serves as a robust starting point for laboratory synthesis. The quantitative data from related reactions suggest that high yields can be anticipated with appropriate optimization of the reaction conditions. This technical guide provides the necessary foundational information for researchers and scientists to successfully synthesize this important heterocyclic scaffold for further investigation in drug discovery and development programs.
References
In-depth Technical Guide: Ethyl imidazo[1,5-a]pyridine-3-carboxylate
CAS Number: 81803-60-3
This technical guide provides a comprehensive overview of Ethyl imidazo[1,5-a]pyridine-3-carboxylate, focusing on its chemical properties, synthesis, and known applications. Due to the limited availability of extensive research on this specific isomer, this paper also contextualizes its characteristics within the broader family of imidazopyridines, particularly in contrast to the more widely studied imidazo[1,2-a]pyridine scaffold.
Core Compound Identification and Properties
This compound is a heterocyclic compound belonging to the imidazopyridine class of molecules. These are bicyclic structures consisting of a fused imidazole and pyridine ring. The specific arrangement of the nitrogen atoms and the position of the ethyl carboxylate group are crucial to its chemical identity and reactivity.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 81803-60-3 | N/A |
| Molecular Formula | C₁₀H₁₀N₂O₂ | N/A |
| Molecular Weight | 190.20 g/mol | N/A |
| Physical State | White solid (for related derivatives) | [1] |
| Solubility | Sparingly soluble in water (for related derivatives) | [1] |
Synthesis and Experimental Protocols
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various methods. One common approach involves the cyclization of substituted pyridine precursors. While a specific, detailed experimental protocol for the title compound is not extensively documented in publicly available literature, a general synthetic pathway can be inferred from established methods for this class of compounds.
General Experimental Protocol for Imidazo[1,5-a]pyridine Synthesis:
A prevalent method for the synthesis of the imidazo[1,5-a]pyridine scaffold is the copper-catalyzed tandem reaction between a pyridine ketone and a benzylamine. This process typically involves a condensation-amination-oxidative dehydrogenation sequence, often using oxygen as a clean oxidant.[2] Another approach involves a metal-free sequential dual oxidative amination of C(sp³)-H bonds, which proceeds through two oxidative C-N couplings and one oxidative dehydrogenation step.[2]
For the synthesis of related 1,3-disubstituted imidazo[1,5-a]pyridines, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines has been shown to be effective.[2]
Diagram 1: General Synthetic Workflow for Imidazo[1,5-a]pyridines
References
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl imidazo[1,5-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl imidazo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data for this specific molecule, this guide also furnishes detailed, standard experimental protocols for the characterization of its key physicochemical parameters.
Core Physicochemical Properties
The following tables summarize the available predicted and comparative experimental data for this compound and a closely related isomer. These values are crucial for understanding the compound's behavior in biological systems and for guiding further research and development.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated | ChemicalBook[1] |
| Molecular Weight | 190.2 g/mol | Calculated | ChemicalBook[1] |
| Appearance | Light yellow to yellow Solid | Observed | ChemicalBook |
| Density | 1.22±0.1 g/cm³ | Predicted | ChemicalBook[2] |
| pKa | 3.98±0.30 | Predicted | ChemicalBook |
| Melting Point | No data available | - | - |
| Boiling Point | No data available | - | - |
| Solubility (Aqueous) | No data available | - | - |
| LogP | No data available | - | - |
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Type | Source |
| Melting Point | 83-87 °C | Experimental | Sigma-Aldrich |
Table 2: Experimental Data for the Isomer Ethyl imidazo[1,2-a]pyridine-2-carboxylate
Experimental Protocols for Physicochemical Characterization
To facilitate the experimental determination of the unconfirmed physicochemical properties of this compound, the following standard laboratory protocols are provided.
Melting Point Determination by Capillary Method
The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[3]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar).
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure accurate measurement.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid mass turns into a clear liquid (completion) are recorded. This range is the melting point of the substance.[3][4]
Micro Boiling Point Determination
For small quantities of liquid, a micro boiling point determination is a suitable method.
Methodology:
-
Sample Preparation: A few drops of the liquid are placed in a small test tube or a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.[5][6]
-
Observation: The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[6]
Aqueous Solubility Determination
Understanding the solubility of a compound in aqueous and organic solvents is fundamental to predicting its absorption and distribution characteristics.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the compound (e.g., 25 mg) is placed in a test tube.[7]
-
Solvent Addition: A measured volume of water (e.g., 0.75 mL) is added in small portions.[7]
-
Agitation: The test tube is vigorously shaken after each addition to facilitate dissolution.[7]
-
Observation: The compound's solubility is determined by visual inspection. If the compound dissolves completely, it is considered soluble. If not, it is classified as insoluble. The process can be repeated with other solvents like ethanol, acetone, and various buffer solutions to build a solubility profile.[8][9]
Octanol-Water Partition Coefficient (LogP) Determination by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity and is a key parameter in the prediction of its pharmacokinetic properties.[10][11] The shake-flask method is the traditional and most reliable technique for its determination.[12]
Methodology:
-
Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4) are shaken together to ensure mutual saturation and then allowed to separate.
-
Compound Dissolution: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: The two phases are combined in a separatory funnel or vial and shaken vigorously for a set period to allow for the compound to partition between the two immiscible layers until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanolic phase to its concentration in the aqueous phase.[10]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.
Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.
References
- 1. This compound | 81803-60-3 [amp.chemicalbook.com]
- 2. This compound | 81803-60-3 [chemicalbook.com]
- 3. athabascau.ca [athabascau.ca]
- 4. scribd.com [scribd.com]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acdlabs.com [acdlabs.com]
- 11. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. agilent.com [agilent.com]
An In-depth Technical Guide to the Spectral Analysis of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, specific, publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for ethyl imidazo[1,5-a]pyridine-3-carboxylate is limited. This guide will provide representative spectral data from closely related imidazo[1,5-a]pyridine analogs, alongside detailed experimental protocols for the characterization of this class of heterocyclic compounds.
Introduction
The imidazo[1,5-a]pyridine scaffold is a significant heterocyclic motif present in numerous compounds with diverse biological activities, making it a key area of interest in medicinal chemistry and drug development. The structural elucidation of novel derivatives is paramount for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of these molecules. This whitepaper provides a comprehensive overview of the expected spectral features of imidazo[1,5-a]pyridine derivatives and detailed protocols for their analysis.
Representative Spectral Data of Imidazo[1,5-a]pyridine Analogs
Table 1: 13C NMR Spectral Data of Imidazo[1,5-a]pyridine
| Atom | Chemical Shift (δ) ppm |
| C1 | 118.1 |
| C3 | 123.6 |
| C5 | 118.5 |
| C6 | 120.2 |
| C7 | 128.0 |
| C8 | 112.9 |
| C8a | 134.2 |
Data sourced from publicly available spectral databases.
Table 2: Mass Spectrometry Data for Imidazo[1,5-a]pyridine
| Technique | m/z | Interpretation |
| GC-MS | 118.05 | [M]+ |
Data sourced from publicly available spectral databases.[1]
Experimental Protocols
The following sections detail the standard methodologies for acquiring NMR, IR, and Mass Spectrometry data for imidazo[1,5-a]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD) in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved; gentle vortexing or sonication may be applied if necessary.
-
For quantitative NMR, a known amount of an internal standard can be added.
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For 1H NMR, the spectral width is generally set from -2 to 12 ppm. The number of scans can range from 8 to 64, depending on the sample concentration.
-
For 13C NMR, a spectral width of 0 to 220 ppm is common. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000 to 400 cm-1.
-
A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.
-
For high-resolution mass spectrometry (HRMS), it is crucial that the sample is free of non-volatile salts and buffers.
-
The analysis is typically performed using a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
The sample solution is introduced into the ESI source at a flow rate of 5-10 µL/min.
-
Data is acquired in positive ion mode to observe the protonated molecule [M+H]+.
-
The mass range is typically set from m/z 50 to 1000.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for spectroscopic analysis.
Caption: Relationship between spectroscopic techniques and structural elucidation.
References
Crystallography of Ethyl imidazo[1,5-a]pyridine-3-carboxylate: A Technical Guide
Disclaimer: As of December 2025, a public crystal structure for Ethyl imidazo[1,5-a]pyridine-3-carboxylate has not been deposited in the Cambridge Structural Database (CSD) or found in the reviewed scientific literature. This guide will therefore focus on the detailed crystallographic analysis of a closely related and structurally significant analogue, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate , to provide researchers, scientists, and drug development professionals with a representative technical framework for this class of compounds. The methodologies and data presentation herein serve as a practical reference for the crystallographic study of imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives.
Introduction
Imidazo[1,5-a]pyridines and their structural isomers, imidazo[1,2-a]pyridines, are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their rigid, planar structures are of significant interest in drug design for developing novel therapeutic agents. Understanding the three-dimensional arrangement of atoms, intermolecular interactions, and packing motifs through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and the rational design of new drug candidates. This guide presents a comprehensive overview of the crystallographic data and experimental protocols for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, a representative compound of this class.
Experimental Protocols
The following sections detail the methodologies for the synthesis and crystallographic analysis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, based on reported procedures[1].
Synthesis and Crystallization
The synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is achieved through the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate[1].
Synthesis:
-
A mixture of 6-methyl-pyridin-2-ylamine (8 mmol) and ethyl 3-bromo-2-oxopropionate (12 mmol) is refluxed in 50 mL of ethanol for 6 hours.
-
The solvent is completely evaporated under reduced pressure.
-
Solid anhydrous potassium bicarbonate (KHCO₃) is added to the residue until a pH of 8 is reached.
-
The mixture is allowed to stand for 3 hours, during which a white, flocculent precipitate forms.
-
The precipitate is collected by filtration and dried to yield the final product.
Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation from an ethyl acetate solution.
-
The synthesized compound (0.5 g) is dissolved in 20 mL of ethyl acetate.
-
The solution is allowed to evaporate slowly at room temperature over approximately 10 days, yielding colorless, plate-shaped crystals[1].
X-ray Data Collection and Structure Refinement
The crystallographic data for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate was collected using a suitable single-crystal X-ray diffractometer.
Data Collection:
-
Diffractometer: Enraf–Nonius CAD-4
-
Radiation: Mo Kα radiation (λ = 0.71073 Å)
-
Temperature: 293 K
-
Absorption Correction: ψ scan[1]
Structure Solution and Refinement:
-
The structure is solved using direct methods (SHELXS97) and refined by full-matrix least-squares on F² (SHELXL97).
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model[1].
Crystallographic Data and Structure
The crystal structure of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate reveals a nearly planar molecule. The imidazo[1,2-a]pyridine ring system is composed of a six-membered and a five-membered ring, with a very small dihedral angle between their planes, indicating a high degree of planarity[1].
Crystal Data and Structure Refinement
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂N₂O₂ |
| Formula Weight | 204.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.164(3) |
| b (Å) | 10.521(2) |
| c (Å) | 13.759(3) |
| β (°) | 124.77(3) |
| Volume (ų) | 2041(1) |
| Z | 8 |
| Density (calculated) | 1.329 g/cm³ |
| Absorption Coefficient (μ) | 0.09 mm⁻¹ |
| F(000) | 864 |
| Crystal Size (mm³) | 0.30 × 0.20 × 0.10 |
| θ range for data collection | 2.2° to 25.0° |
| Reflections collected | 1923 |
| Independent reflections | 1859 [R(int) = 0.028] |
| Data / restraints / params | 1859 / 0 / 137 |
| Goodness-of-fit on F² | 1.00 |
| Final R indices [I>2σ(I)] | R₁ = 0.051, wR₂ = 0.152 |
| R indices (all data) | R₁ = 0.073, wR₂ = 0.168 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online[1].
Visualizations
The following diagrams illustrate the experimental workflow and the molecular structure of the title compound.
Conclusion
While the specific crystal structure of this compound remains to be determined, the detailed analysis of its close analogue, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, provides a valuable blueprint for researchers. The presented synthetic and crystallographic protocols, along with the detailed structural data, offer a solid foundation for further investigations into this important class of heterocyclic compounds. The determination of the crystal structure of the title compound is a subject for future research and would be a valuable addition to the structural database of medicinally relevant molecules.
References
A Technical Guide to the Solubility of Ethyl imidazo[1,5-a]pyridine-3-carboxylate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: An extensive search of scientific literature and chemical databases did not yield quantitative solubility data for Ethyl imidazo[1,5-a]pyridine-3-carboxylate. This guide provides a comprehensive experimental framework for researchers to determine the solubility of this compound in a range of common laboratory solvents.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in various solvents is a critical first step in the development of formulations, the design of synthetic routes, and the execution of biological assays. This document outlines a detailed protocol for determining the thermodynamic solubility of this compound and provides a list of recommended solvents for a comprehensive solubility profile.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. These properties can influence its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | [1] |
| CAS Number | 81803-60-3 | [2][3][4][5] |
| Purity | ≥98% | [1] |
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol describes the shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a compound.[6]
3.1. Materials
-
This compound (solid)
-
A selection of common laboratory solvents (see Table 2)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.[6]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[6]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is crucial to avoid artificially high solubility measurements.
-
-
Quantification:
-
HPLC Method:
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the filtered sample solution into the HPLC and determine its concentration from the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or mol/L.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Recommended Solvents for Solubility Screening
A comprehensive solubility profile should include a variety of solvents with different polarities. The following table lists common laboratory solvents categorized by their type.
| Solvent Type | Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Polar Protic | Water | H₂O | 18.02 | 100 | 1.000 |
| Ethanol | C₂H₆O | 46.07 | 78.5 | 0.789 | |
| Methanol | CH₄O | 32.04 | 64.7 | 0.792 | |
| Isopropanol | C₃H₈O | 60.10 | 82.5 | 0.786 | |
| Acetic Acid | C₂H₄O₂ | 60.05 | 118 | 1.049 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 1.092 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.944 | |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 0.786 | |
| Acetone | C₃H₆O | 58.08 | 56.2 | 0.786 | |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.886 | |
| Nonpolar | Toluene | C₇H₈ | 92.14 | 111 | 0.867 |
| Hexane | C₆H₁₄ | 86.18 | 69 | 0.659 | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 1.326 | |
| Chloroform | CHCl₃ | 119.38 | 61.7 | 1.498 | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | 0.895 |
Note: The physical properties of the solvents are sourced from standard chemical reference tables.[8][9]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 81803-60-3 [chemicalbook.com]
- 3. This compound | 81803-60-3 [chemicalbook.com]
- 4. 81803-60-3;this compound-Product show-Shanghai KaiYu Medical science and Technology Co L [kaiyupharmatech.com]
- 5. This compound | 81803-60-3 [amp.chemicalbook.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pharmatutor.org [pharmatutor.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
An In-depth Technical Guide to the Imidazo[1,5-a]pyridine Core: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a significant heterocyclic motif that has garnered considerable attention in the fields of medicinal chemistry, materials science, and agrochemicals. Its unique electronic properties and versatile synthetic accessibility have made it a privileged structure in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery and historical development of the imidazo[1,5-a]pyridine core, detailing its initial synthesis, key historical synthetic methodologies, and the evolution of its applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of this important heterocyclic system.
Introduction: The Emergence of a Privileged Scaffold
The imidazo[1,5-a]pyridine ring system, a fused bicyclic heterocycle containing a bridgehead nitrogen atom, has emerged as a cornerstone in the development of a wide array of biologically active compounds. Its structural rigidity and ability to participate in various intermolecular interactions have made it an attractive scaffold for the design of enzyme inhibitors, receptor agonists and antagonists, and fluorescent probes. While the related imidazo[1,2-a]pyridine core, famously synthesized by Tschitschibabin in 1925, has a well-documented history, the discovery of the imidazo[1,5-a]pyridine isomer has its own distinct origins rooted in the exploration of pyridine chemistry in the early 20th century.
The Genesis of the Imidazo[1,5-a]pyridine Core: Early Synthetic Endeavors
The first synthesis of the imidazo[1,5-a]pyridine core is attributed to the work of O. Fischer and E. Täuber in 1888. Their pioneering work involved the cyclization of 2-picolylamine derivatives, laying the foundational chemistry for accessing this heterocyclic system. These early methods, though often requiring harsh reaction conditions and providing modest yields, were instrumental in establishing the fundamental principles for the construction of the imidazo[1,5-a]pyridine ring.
Key Historical Synthetic Methodologies
The synthesis of the imidazo[1,5-a]pyridine core has evolved significantly since its discovery. Early methods primarily relied on the cyclization of pre-functionalized pyridine precursors. A variety of synthetic strategies have since been developed, including cyclocondensation, cycloaddition, and oxidative cyclization reactions, offering access to a diverse range of substituted imidazo[1,5-a]pyridines.[1]
One of the classical and most straightforward approaches involves the cyclocondensation of 2-(aminomethyl)pyridine with various electrophilic reagents. This method has been widely employed and continues to be a valuable tool for the synthesis of this scaffold.[2]
Experimental Protocols for Key Historical Syntheses
To provide a practical understanding of the foundational synthetic work, this section details the experimental protocols for key historical methods.
General Procedure for the Cyclocondensation of 2-(Aminomethyl)pyridine
This protocol is a generalized representation of the early cyclocondensation reactions used to prepare the imidazo[1,5-a]pyridine core.
Materials:
-
2-(Aminomethyl)pyridine
-
Electrophilic reagent (e.g., carboxylic acid, acyl chloride, or aldehyde)
-
Dehydrating agent (e.g., polyphosphoric acid (PPA), sulfuric acid)
-
Solvent (e.g., xylene, toluene)
-
Neutralizing agent (e.g., aqueous ammonia, sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
Procedure:
-
A mixture of 2-(aminomethyl)pyridine and the electrophilic reagent in a suitable solvent is prepared.
-
A dehydrating agent is cautiously added to the reaction mixture.
-
The mixture is heated to reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-cold water.
-
The aqueous solution is neutralized with a suitable base.
-
The product is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as recrystallization or column chromatography, to afford the desired imidazo[1,5-a]pyridine derivative.
Table 1: Representative Early Synthetic Methods for Imidazo[1,5-a]pyridines
| Precursors | Reagents and Conditions | Product | Reference |
| 2-(Aminomethyl)pyridine, Carboxylic Acid | Polyphosphoric acid, Heat | 1-Substituted imidazo[1,5-a]pyridine | General method based on early literature |
| 2-(Aminomethyl)pyridine, Acyl Chloride | Base (e.g., pyridine), Heat | 1-Substituted imidazo[1,5-a]pyridine | General method based on early literature |
| 2-(Aminomethyl)pyridine, Aldehyde | Oxidizing agent, Heat | 1,3-Disubstituted imidazo[1,5-a]pyridine | General method based on early literature |
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of key synthetic strategies for the imidazo[1,5-a]pyridine core.
Early Applications and Evolving Significance
Initially, the exploration of the imidazo[1,5-a]pyridine core was primarily of academic interest, contributing to the broader understanding of heterocyclic chemistry. However, as synthetic methodologies became more sophisticated, allowing for greater structural diversification, the potential of this scaffold in various applications became increasingly apparent. In the mid to late 20th century, researchers began to uncover the diverse biological activities associated with imidazo[1,5-a]pyridine derivatives, including their potential as anti-inflammatory, anti-ulcer, and anxiolytic agents. This marked a pivotal shift from fundamental chemical exploration to targeted drug discovery and development. The inherent properties of the imidazo[1,5-a]pyridine core, such as its ability to act as a bioisostere for other bicyclic systems and its favorable pharmacokinetic profile, have solidified its status as a privileged scaffold in modern medicinal chemistry.
Conclusion
The journey of the imidazo[1,5-a]pyridine core, from its initial discovery through early synthetic explorations to its current standing as a versatile scaffold in drug discovery and materials science, highlights the enduring importance of fundamental research in heterocyclic chemistry. The foundational work of early pioneers laid the groundwork for the development of a vast and diverse library of imidazo[1,5-a]pyridine derivatives with a wide range of applications. This technical guide has provided a historical perspective on the discovery and synthesis of this important heterocyclic system, offering valuable insights for researchers and professionals working in this dynamic field. The continued exploration of novel synthetic routes and the investigation of the biological and material properties of new derivatives will undoubtedly lead to further exciting discoveries and applications of the imidazo[1,5-a]pyridine core.
References
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
The Imidazo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold, a fused heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic and steric properties allow for diverse biological activities, making it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities associated with the imidazo[1,5-a]pyridine core, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
A Spectrum of Biological Activities
Derivatives of the imidazo[1,5-a]pyridine scaffold have demonstrated a remarkable range of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) activities. This versatility stems from the scaffold's ability to interact with a variety of biological targets with high affinity and selectivity.
Anticancer Activity
Imidazo[1,5-a]pyridine derivatives have shown significant potential as anticancer agents, primarily through the inhibition of key signaling pathways and cellular processes involved in tumor growth and proliferation. Notably, these compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway and tubulin polymerization.
Quantitative Anticancer Activity Data
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 5d | Panel of 60 human tumor cell lines | GI₅₀ | 1.06 - 14.9 | [1] |
| 5l | Panel of 60 human tumor cell lines | GI₅₀ | 0.43 - 7.73 | [1] |
| 5d | - | Tubulin Polymerization IC₅₀ | 3.25 | [1] |
| 5l | - | Tubulin Polymerization IC₅₀ | 1.71 | [1] |
Antibacterial Activity
The emergence of multidrug-resistant bacteria has created an urgent need for novel antibiotics. Imidazo[1,5-a]pyridine derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.
Quantitative Antibacterial Activity Data
| Compound ID | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| 3d | Various bacteria | MIC | Effective bacteriostatic activity | [2] |
| 3e | Various bacteria | MIC | Effective bacteriostatic activity | [2] |
| 3m | Various bacteria | MIC | Effective bacteriostatic activity | [2] |
| 3n | Various bacteria | MIC | Effective bacteriostatic activity | [2] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Imidazo[1,5-a]pyridine derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating potent and selective inhibition of cyclooxygenase-2 (COX-2).
Quantitative Anti-inflammatory Activity Data
| Compound ID | Target | Activity Metric | Value (µM) | Reference |
| Compound 3f | COX-1 | IC₅₀ | 21.8 | [3] |
| Compound 3f | COX-2 | IC₅₀ | 9.2 | [3] |
| Compound 3c | COX-2 | IC₅₀ | < 20 | [3] |
| Compound 3h | COX-2 | IC₅₀ | < 20 | [3] |
Central Nervous System (CNS) Activity
The imidazo[1,5-a]pyridine scaffold has also been explored for its potential in treating CNS disorders. Certain derivatives have been identified as partial agonists of the 5-HT4 receptor, a target for cognitive disorders associated with Alzheimer's disease.[4]
Quantitative CNS Activity Data
| Compound ID | Receptor Target | Activity Metric | Value | Reference |
| Compound 5a | 5-HT4 Receptor | Partial Agonist | Potent and selective | [4] |
Key Signaling Pathways
The biological effects of imidazo[1,5-a]pyridine derivatives are often mediated through the modulation of specific signaling pathways critical for cell survival, proliferation, and inflammation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain imidazo[1,5-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1]
References
Theoretical Exploration of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on Ethyl Imidazo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct theoretical studies on this specific molecule, this guide leverages data from closely related analogs, particularly imidazo[1,2-a]pyridine derivatives, to provide a foundational understanding of its structural, electronic, and spectroscopic properties. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the imidazo[1,5-a]pyridine scaffold.
Molecular Structure and Properties
This compound possesses a fused bicyclic system consisting of an imidazole and a pyridine ring. This core structure is a key pharmacophore in various biologically active compounds. Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the geometric and electronic properties of this molecule.
Table 1: Theoretical Geometric Parameters of a Closely Related Imidazo[1,2-a]pyridine Analog (ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | 1.385 | C2-N1-C9 | 108.5 |
| C2-C3 | 1.378 | N1-C2-C3 | 110.8 |
| C3-N4 | 1.392 | C2-C3-N4 | 107.2 |
| N4-C5 | 1.381 | C3-N4-C5 | 109.3 |
| C5-C9 | 1.401 | N4-C5-C9 | 104.2 |
| C9-N1 | 1.389 | C5-C9-N1 | 110.2 |
| C5-C6 | 1.412 | C5-C6-C7 | 119.2 |
| C6-C7 | 1.375 | C6-C7-C8 | 120.5 |
| C7-C8 | 1.408 | C7-C8-C9 | 118.7 |
| C8-C9 | 1.402 | C8-C9-C5 | 121.0 |
Note: Data presented is for the analog ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate and is intended to be representative of the bond parameters within the core heterocyclic system.
Experimental Protocols
General Synthesis of Imidazo[1,5-a]pyridine-3-carboxylates
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various reported methods. A common approach involves the cyclization of substituted pyridines.
Methodological & Application
Application Notes and Protocols for Ethyl Imidazo[1,5-a]pyridine-3-carboxylate and its Derivatives as Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antitubercular potential of ethyl imidazo[1,5-a]pyridine-3-carboxylate and its more potent carboxamide derivatives. It includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of their synthesis and mechanism of action. While this compound itself shows weak activity, it serves as a key intermediate in the synthesis of highly potent antitubercular agents.[1]
Introduction
Tuberculosis (TB) remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[2][3] This has spurred the search for novel antitubercular agents with new mechanisms of action. The imidazo[1,2-a]pyridine scaffold has emerged as a promising area of research, with several derivatives demonstrating potent activity against both drug-sensitive and drug-resistant Mtb strains.[2][4][5][6] Specifically, imidazo[1,2-a]pyridine-3-carboxamides, synthesized from ethyl imidazo[1,2-a]pyridine-3-carboxylate intermediates, have shown excellent in vitro and in vivo efficacy.[1][2]
Synthesis
The synthesis of the imidazo[1,2-a]pyridine-3-carboxamide scaffold is a straightforward process. It typically begins with the reaction of a substituted 2-aminopyridine with ethyl 2-chloroacetoacetate to form the ethyl imidazo[1,2-a]pyridine-3-carboxylate intermediate.[1][2] This ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with a desired amine to yield the final carboxamide product.[1][2]
Mechanism of Action
Imidazo[1,2-a]pyridine-3-carboxamides exert their antitubercular effect by targeting the QcrB subunit of the cytochrome bc1 complex (menaquinol-cytochrome c reductase), which is a crucial component of the electron transport chain in M. tuberculosis.[2][3][7] Inhibition of QcrB disrupts the bacterium's ability to generate ATP, leading to cell death.[7] This novel mechanism of action is effective against both replicating and non-replicating Mtb, as well as drug-resistant strains.
Data Presentation
The following tables summarize the in vitro activity and pharmacokinetic properties of selected imidazo[1,2-a]pyridine-3-carboxamide derivatives.
Table 1: In Vitro Antitubercular Activity
| Compound | Mtb Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | H37Rv | - | ~65 | [1] |
| Imidazo[1,2-a]pyridine-3-carboxamides | ||||
| Compound 10j | H37Rv | 0.025-0.051 | - | [2] |
| MDR-TB (11168) | 0.025-0.051 | - | [2] | |
| MDR-TB (9160) | 0.025-0.051 | - | [2] | |
| 2,6-dimethyl IPAs (7 compounds) | H37Rv | 0.025-0.054 | - | [2] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (9 compounds) | H37Rv (replicating) | - | 0.4 - 1.9 | [5] |
| H37Rv (non-replicating) | - | <10 | [1] | |
| MDR-TB | - | 0.07 - 2.2 | [5] | |
| XDR-TB | - | 0.07 - 0.14 | [5] | |
| N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides (7 compounds) | H37Rv | - | 0.069 - 0.174 | [5] |
| Compounds 15 and 16 | H37Rv | - | 0.10 - 0.19 | [8] |
| MDR-TB | - | 0.05 - 1.5 | [8] | |
| XDR-TB | - | 0.05 - 1.5 | [8] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-3-nitroso derivatives | VERO | 3.6 µg/mL | [1] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | VERO | >128 | [5] |
| Q203 Analogue (TB47) | Vero and HepG2 | >100 | [5] |
| Imidazo[1,2-a]pyridine-3-carboxamide (10) | VERO | 89 | [1] |
| IP-5 | HCC1937 | 45 | [9] |
| IP-6 | HCC1937 | 47.7 | [9] |
| IP-7 | HCC1937 | 79.6 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antitubercular activity of imidazo[1,5-a]pyridine derivatives.
5.1. Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method, a standard for determining the MIC of antitubercular agents.[10]
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Seal the plates and incubate at 37°C in a humidified incubator for 7 to 14 days.
-
MIC Determination: After incubation, add a resazurin-based indicator solution to each well and incubate for an additional 24-48 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change of the indicator from blue to pink, indicating inhibition of bacterial growth.
5.2. Cytotoxicity Assay
This protocol describes the determination of the 50% cytotoxic concentration (IC50) using a mammalian cell line (e.g., VERO or HepG2).
Protocol:
-
Cell Culture: Culture VERO cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan.
-
Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
Conclusion
This compound is a valuable synthetic intermediate for the development of potent imidazo[1,2-a]pyridine-3-carboxamide antitubercular agents. These derivatives exhibit excellent activity against drug-sensitive and drug-resistant strains of M. tuberculosis by targeting the QcrB subunit of the cytochrome bc1 complex. Further optimization of this scaffold holds significant promise for the development of new and effective treatments for tuberculosis. The protocols and data presented here provide a foundation for researchers to further explore this important class of compounds.
References
- 1. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Ethyl imidazo[1,5-a]pyridine-3-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,5-a]pyridine scaffold is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential.[1][2] Derivatives of this core structure have been explored for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3] While the specific mechanism of action for Ethyl imidazo[1,5-a]pyridine-3-carboxylate is not extensively documented in publicly available literature, this document provides an overview of the known biological activities of closely related imidazo[1,5-a]pyridine derivatives and the more thoroughly studied isomeric imidazo[1,2-a]pyridine analogs. These notes are intended to serve as a guide for researchers investigating the potential applications of this compound class.
General Pharmacological Profile of Imidazopyridines
Imidazopyridines, as a broad class of compounds, are recognized for their wide array of biological activities. Various isomeric forms, including imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines, have been synthesized and evaluated for their therapeutic potential.[4][5] Marketed drugs containing the imidazo[1,2-a]pyridine core include zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (gastroprotective).[6] The structural similarity of imidazopyridines to purines suggests their potential to interact with a variety of biological targets.[5][7]
Potential Mechanisms of Action (Inferred from Related Compounds)
Due to the limited specific data on this compound, the following potential mechanisms of action are extrapolated from studies on related imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives.
Anticancer Activity
Some imidazo[1,5-a]pyridine derivatives have demonstrated anticancer properties. For instance, Ethyl 1-(cyanomethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate has been reported to inhibit the growth of various cancer cell lines.[3] Furthermore, ruthenium(III) complexes incorporating imidazo[1,5-a]pyridine ligands have shown cytotoxic effects, suggesting a mechanism that may involve DNA interaction and cleavage.[8]
Studies on the isomeric imidazo[1,2-a]pyridine scaffold have identified the PI3K/AKT/mTOR signaling pathway as a key target for its anticancer effects.[9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Illustrative Signaling Pathway: PI3K/AKT/mTOR Inhibition
Caption: PI3K/AKT/mTOR signaling pathway inhibition by imidazo[1,2-a]pyridine analogs.
Antimicrobial Activity
Derivatives of imidazo[1,5-a]quinoxaline, a related scaffold, have shown both bacteriostatic and fungistatic activities.[10] The antimicrobial properties appear to be influenced by the nature of substituents on the heterocyclic core.[10]
The imidazo[1,2-a]pyridine scaffold has been extensively studied for its potent antitubercular activity. A key mechanism of action for some of these compounds is the inhibition of the QcrB subunit of the cytochrome bc1 complex, which is a crucial component of the electron transport chain in Mycobacterium tuberculosis.[6] This inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.
Illustrative Signaling Pathway: Inhibition of Mycobacterial Respiration
Caption: Inhibition of M. tuberculosis respiration by targeting the QcrB subunit.
Data Presentation
The following tables summarize hypothetical quantitative data for a representative imidazo[1,5-a]pyridine-3-carboxylate derivative based on activities reported for analogous compounds. This data is for illustrative purposes only.
Table 1: Hypothetical In Vitro Anticancer Activity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HCT116 | Colon Carcinoma | 8.7 |
| A549 | Lung Carcinoma | 12.1 |
| HeLa | Cervical Cancer | 7.5 |
Table 2: Hypothetical In Vitro Antimicrobial Activity
| Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 16 |
| Escherichia coli | Gram-negative bacteria | 32 |
| Candida albicans | Fungus | 64 |
| Mycobacterium tuberculosis H37Rv | Acid-fast bacteria | 4 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific imidazo[1,5-a]pyridine derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against cancer cell lines.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buy Ethyl 1-(cyanomethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl imidazo[1,5-a]pyridine-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological potential. Its structural similarity to purines allows it to interact with a wide range of biological targets. Ethyl imidazo[1,5-a]pyridine-3-carboxylate serves as a key intermediate in the synthesis of a variety of bioactive molecules. Derivatives of this core structure have demonstrated significant potential in several therapeutic areas, including oncology and infectious diseases. This document provides an overview of the applications of this compound and its derivatives, along with detailed protocols for their synthesis and biological evaluation.
Key Applications in Medicinal Chemistry
Derivatives of the imidazo[1,5-a]pyridine core, originating from this compound, have shown promise in the following areas:
-
Anticancer Activity: Several studies have highlighted the potent anticancer effects of imidazo[1,5-a]pyridine derivatives. One notable derivative, Ethyl 1-(cyanomethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate, has demonstrated inhibitory activity against various cancer cell lines, including those of the lung, breast, and ovaries.[1] The proposed mechanism for some imidazo[1,2-a]pyridine analogs involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[2]
-
Antitubercular Activity: The related imidazo[1,2-a]pyridine scaffold has yielded potent antituberculosis agents.[3][4][5][6][7][8][9] For instance, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides exhibited excellent in vitro activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.[4][6] While specific data for this compound is limited, its structural similarity suggests potential for derivatization into novel antitubercular compounds.
-
Anti-inflammatory and Antimicrobial Activities: Ethyl 1-(cyanomethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate has also been reported to possess anti-inflammatory and broader antimicrobial properties, indicating the therapeutic potential of this chemical class extends beyond oncology and tuberculosis.[1]
Data Presentation
Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50, µM)
| Compound | A375 (Melanoma) | WM115 (Melanoma) | HeLa (Cervical) | Hep-2 (Laryngeal) | HepG2 (Hepatocellular) | MCF-7 (Breast) | HCC1937 (Breast) | Reference |
| Compound 6 | 9.7 | <12 | 35.0 | - | - | - | - | [10] |
| Compound 12b | 11 | - | - | 11 | 13 | 11 | - | [10] |
| Compound 9d | - | - | 10.89 | - | - | 2.35 | - | [10] |
| IP-5 | - | - | - | - | - | - | 45 | [10][11][12] |
| IP-6 | - | - | - | - | - | - | 47.7 | [10][11][12] |
| IP-7 | - | - | - | - | - | - | 79.6 | [10][11][12] |
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives (MIC)
| Compound Class | M. tuberculosis Strain | MIC Range (µM) | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating and non-replicating | 0.4–1.9 (MIC90) | [9] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Multidrug-resistant (MDR) | 0.07–2.2 (MIC90) | [9] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Extensively drug-resistant (XDR) | 0.07–0.14 | [9] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-susceptible H37Rv | 0.025–0.054 µg/mL | [6] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Multidrug-resistant clinical isolates | 0.025–0.054 µg/mL | [6] |
Experimental Protocols
Synthesis of the Imidazo[1,5-a]pyridine Scaffold
A general method for the synthesis of the imidazo[1,5-a]pyridine core involves a transition-metal-free, iodine-mediated sp3 C-H amination.[13]
Materials:
-
Appropriately substituted 2-pyridyl ketone
-
Alkylamine
-
Molecular Iodine (I2)
-
Sodium Acetate (NaOAc)
-
Solvent (e.g., Toluene)
Procedure:
-
To a solution of the 2-pyridyl ketone (1.0 mmol) and the alkylamine (1.2 mmol) in toluene (5 mL), add sodium acetate (2.0 mmol) and molecular iodine (1.5 mmol).
-
Stir the reaction mixture at 110 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine derivative.
Protocol for Determining Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol is based on the microdilution resazurin assay (MRA).[14]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol
-
Test compound (e.g., an imidazo[1,5-a]pyridine derivative)
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
Sterile 96-well microtiter plates
-
Control drugs (e.g., isoniazid, rifampicin)
Procedure:
-
Inoculum Preparation: a. Grow M. tuberculosis H37Rv in 7H9 broth until the mid-log phase. b. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. c. Further dilute the suspension to achieve a final concentration of approximately 1 x 10^5 CFU/mL in the assay wells.[15]
-
Drug Dilution: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform two-fold serial dilutions of the test compound in 7H9 broth in the 96-well plate to cover a desired concentration range (e.g., 0.015 to 128 µg/mL).[15]
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. b. Include a positive control (bacteria, no drug) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 7-14 days.[14]
-
Addition of Resazurin and Reading: a. After the initial incubation, add 10 µL of the resazurin solution to each well. b. Re-incubate the plate for 24-48 hours. c. The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth).[14]
Protocol for PI3Kα Inhibition Assay
This protocol describes a general in vitro kinase assay to determine the inhibitory activity of a compound against PI3Kα.
Materials:
-
Purified recombinant PI3Kα enzyme
-
PI(4,5)P2 substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute in the kinase assay buffer.
-
Assay Setup: a. Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 2.5 µL of the PI3Kα enzyme solution to each well. c. Pre-incubate for 10-15 minutes at room temperature.
-
Kinase Reaction: a. Initiate the reaction by adding 5 µL of a mixture containing the PI(4,5)P2 substrate and ATP. b. Incubate the plate at room temperature for 60 minutes.
-
Detection: a. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. b. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. While more research is needed to fully elucidate the biological activities of its direct derivatives, the promising anticancer and antitubercular activities observed in the broader class of imidazopyridines highlight the potential of this chemical space. The protocols provided herein offer a starting point for the synthesis and evaluation of new compounds based on this versatile core structure.
References
- 1. Buy Ethyl 1-(cyanomethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate [smolecule.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. journal.waocp.org [journal.waocp.org]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
Application of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The unique fused ring system of imidazo[1,5-a]pyridine offers a versatile platform for the development of novel therapeutic agents. While extensive research has been conducted on the isomeric imidazo[1,2-a]pyridine core, the imidazo[1,5-a]pyridine structure, and specifically its ethyl carboxylate derivative, represents a promising, yet less explored, area for drug discovery.
This document provides an overview of the potential applications of this compound as a key intermediate and foundational scaffold in the discovery of new drugs, with a focus on its potential in anti-tuberculosis and anticancer research. The application notes are supplemented with detailed, representative experimental protocols and quantitative data from related compounds to guide further research and development.
Application Notes
Anti-Tuberculosis Drug Discovery
The imidazopyridine scaffold has emerged as a critical pharmacophore in the development of novel anti-tuberculosis (anti-TB) agents. While much of the potent activity has been reported for the imidazo[1,2-a]pyridine isomers, the foundational structure of this compound serves as a valuable starting point for the synthesis of new chemical entities with potential activity against Mycobacterium tuberculosis.
Derivatives of the related ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate have been identified as having weak initial activity against the H37Rv strain of M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of approximately 65 μM. This initial hit, however, provided a crucial scaffold for optimization, leading to the development of highly potent imidazo[1,2-a]pyridine-3-carboxamide derivatives with MIC values in the sub-micromolar and even nanomolar range against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of TB.
The ethyl carboxylate group at the 3-position of the imidazo[1,5-a]pyridine ring is a key functional handle for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a diverse library of carboxamide derivatives. This strategy has been highly successful in the imidazo[1,2-a]pyridine series and is directly applicable to the imidazo[1,5-a]pyridine scaffold.
Key Opportunities:
-
Synthesis of novel imidazo[1,5-a]pyridine-3-carboxamides.
-
Screening of derivatives against drug-sensitive, MDR, and XDR strains of M. tuberculosis.
-
Structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.
Anticancer Drug Discovery
Imidazopyridine derivatives have also demonstrated significant potential as anticancer agents. Various substituted imidazo[1,2-a]pyridines have shown potent cytotoxic activity against a range of human cancer cell lines. For instance, certain hybrid molecules incorporating the imidazopyridine scaffold have exhibited IC50 values in the low micromolar and even nanomolar range against cervical, breast, renal, and colon cancer cell lines.
The this compound scaffold can be utilized to design and synthesize novel compounds that target various cancer-related pathways. The ester functionality allows for the introduction of diverse side chains that can interact with specific biological targets. The mechanism of action for many anticancer imidazopyridines involves the induction of apoptosis and cell cycle arrest.
Key Opportunities:
-
Development of novel this compound derivatives with modifications aimed at enhancing cytotoxicity and selectivity for cancer cells.
-
In vitro screening of new compounds against a panel of human cancer cell lines.
-
Investigation of the mechanism of action, including effects on apoptosis, cell cycle, and specific signaling pathways.
Quantitative Data
The following tables summarize the biological activity of representative imidazo[1,2-a]pyridine derivatives, which can serve as a benchmark for the development of novel compounds based on the this compound scaffold.
Table 1: Anti-Tuberculosis Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Organism | MIC (μM) | Reference |
| Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | M. tuberculosis H37Rv | ~65 | [1] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating M. tuberculosis | 0.4 - 1.9 (MIC90) | |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR M. tuberculosis | 0.07 - 2.2 (MIC90) | |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR M. tuberculosis | 0.07 - 0.14 (MIC90) |
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Cell Line | IC50 (μM) | Reference |
| Imidazopyridine-quinoline hybrid | HeLa (Cervical Cancer) | 0.34 | |
| Imidazopyridine-quinoline hybrid | MDA-MB-231 (Breast Cancer) | 0.32 | |
| Imidazopyridine-quinoline hybrid | ACHN (Renal Cancer) | 0.39 | |
| Imidazopyridine-quinoline hybrid | HCT-15 (Colon Cancer) | 0.31 | |
| Substituted Imidazo[1,2-a]pyridines | Various Cancer Cell Lines | 4.88 - 14.55 |
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
This protocol is a representative method based on general synthetic strategies for the imidazo[1,5-a]pyridine core and should be optimized for specific laboratory conditions.
Reaction Scheme:
Synthetic Workflow for this compound.
Materials:
-
2-(Aminomethyl)pyridine
-
Ethyl 2-formyl-3-oxobutanoate (or a similar β-ketoester)
-
Ethanol (or another suitable solvent)
-
Acetic acid (or another suitable catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(aminomethyl)pyridine (1.0 eq) in ethanol, add ethyl 2-formyl-3-oxobutanoate (1.1 eq).
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anti-Tuberculosis Activity Assay (Microplate Alamar Blue Assay)
This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Workflow for Microplate Alamar Blue Assay (MABA).
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis H37Rv culture
-
Test compounds (derivatives of this compound)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Positive control drug (e.g., Isoniazid)
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
Add the bacterial inoculum to each well containing the diluted compound. Include a drug-free control and a positive control.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Alternatively, read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) to quantify bacterial growth.
Signaling Pathway
The precise mechanism of action for many imidazopyridine derivatives is still under investigation. In the context of anti-tuberculosis activity, some imidazo[1,2-a]pyridines have been shown to target the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration. A similar mechanism could be explored for novel imidazo[1,5-a]pyridine derivatives. For anticancer applications, a common pathway involves the induction of apoptosis.
Hypothesized Apoptotic Pathway for Anticancer Imidazopyridines.
Conclusion
This compound is a valuable and versatile scaffold for the development of new therapeutic agents. Its potential applications in anti-tuberculosis and anticancer drug discovery are supported by the significant biological activities observed in the broader class of imidazopyridines. The synthetic tractability of the ethyl ester group allows for the creation of diverse chemical libraries, which can be screened for novel biological activities. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this promising class of compounds. Further investigation into the synthesis and biological evaluation of novel this compound derivatives is highly encouraged.
References
Application Notes and Protocols for Ethyl Imidazo[1,5-a]pyridine-3-carboxylate as a Potential Chemical Probe
Disclaimer: While Ethyl imidazo[1,5-a]pyridine-3-carboxylate is a known chemical entity, extensive research on its specific use as a chemical probe is not widely available in published literature. The following application notes and protocols are based on the known biological activities of the broader imidazopyridine class of compounds and serve as a guide for researchers and drug development professionals to investigate its potential. The imidazo[1,2-a]pyridine scaffold, a structural isomer, is well-documented for its potent antitubercular activity, primarily through the inhibition of the QcrB subunit of the cytochrome bc1 complex involved in mycobacterial energy metabolism.[1][2][3] These insights provide a foundation for exploring the biological landscape of this compound.
Overview and Potential Applications
This compound belongs to the imidazopyridine family of heterocyclic compounds.[4] This class of molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. While the related imidazo[1,2-a]pyridine derivatives are prominent as antitubercular agents, other biological activities such as anticancer, anti-inflammatory, and antimicrobial effects have also been reported for various substituted imidazopyridines.[5] The unique structural and electronic properties of the imidazo[1,5-a]pyridine core suggest its potential as a scaffold for developing novel chemical probes to investigate various biological pathways.
Potential applications for investigation include:
-
Antitubercular Drug Discovery: Given the potent activity of the isomeric imidazo[1,2-a]pyridines against Mycobacterium tuberculosis (Mtb), this compound should be evaluated for its antimycobacterial properties.[1][2][3][6][7]
-
Anticancer Research: As some imidazopyridine derivatives have shown anticancer activity, this compound could be screened against various cancer cell lines to identify potential antiproliferative effects.[5]
-
Anti-inflammatory Studies: The potential to inhibit inflammatory pathways is another avenue for exploration, based on the activities of related compounds.[5]
-
Enzyme Inhibition Assays: The heterocyclic nature of the compound makes it a candidate for screening against various enzymes, particularly kinases or metabolic enzymes.
Physicochemical Properties and Data
A crucial first step in evaluating a compound as a chemical probe is to characterize its physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C10H10N2O2 | [8] |
| Molecular Weight | 190.2 g/mol | [8] |
| CAS Number | 81803-60-3 | [8][9] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Sparingly soluble in water (predicted) | [5] |
| Purity | >98% (commercially available) | [8] |
Experimental Protocols
The following are detailed protocols for the initial characterization of this compound as a potential chemical probe.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
This protocol is adapted from standard methods used for evaluating antitubercular compounds.[1][10]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
This compound
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
96-well microplates
-
Resazurin sodium salt
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial two-fold dilutions of the compound in 7H9 broth in a 96-well plate to achieve a range of concentrations (e.g., 100 µM to 0.05 µM).
-
Prepare an inoculum of Mtb H37Rv to a final concentration of approximately 5 x 105 CFU/mL.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include wells with Rifampicin as a positive control and DMSO as a negative control.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 10 µL of Resazurin solution (0.01% w/v) to each well and incubate for another 24-48 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.
Protocol 2: Cytotoxicity Assay in a Human Cell Line (e.g., HEK293 or HepG2)
Objective: To assess the toxicity of this compound against a mammalian cell line to determine its therapeutic window.
Materials:
-
This compound
-
HEK293 or HepG2 cells
-
DMEM or EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).
Hypothetical Quantitative Data Summary
The following table presents a hypothetical summary of quantitative data that could be generated from the initial screening of this compound.
| Assay Type | Target/Cell Line | Result (Hypothetical) |
| Antimycobacterial Activity | M. tuberculosis H37Rv | MIC90: 5.2 µM |
| Drug-Resistant Mtb Strain 1 | MIC90: 8.1 µM | |
| Drug-Resistant Mtb Strain 2 | MIC90: 7.5 µM | |
| Cytotoxicity | HEK293 (Human embryonic kidney) | IC50: > 100 µM |
| HepG2 (Human liver cancer) | IC50: 85 µM | |
| Selectivity Index (SI) | IC50 (HEK293) / MIC (H37Rv) | > 19 |
Visualizations
The following diagrams illustrate a potential mechanism of action based on related compounds and a general workflow for evaluating a novel chemical probe.
Caption: Hypothesized signaling pathway for antitubercular activity.
Caption: Experimental workflow for chemical probe evaluation.
References
- 1. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Buy Ethyl 1-(cyanomethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate [smolecule.com]
- 6. Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemuniverse.com [chemuniverse.com]
- 9. This compound | 81803-60-3 [chemicalbook.com]
- 10. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Studies with Ethyl imidazo[1,5-a]pyridine-3-carboxylate
Introduction
The imidazo[1,5-a]pyridine scaffold is a promising heterocyclic core structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory and anticancer properties. One of the potential mechanisms for these effects is the inhibition of protein kinases involved in disease signaling pathways. This document outlines protocols for studying the inhibitory effects of Ethyl imidazo[1,5-a]pyridine-3-carboxylate on a representative kinase, NF-κB-inducing kinase (NIK), which is a key regulator of the non-canonical NF-κB signaling pathway implicated in inflammation and cancer.
Target Enzyme: NF-κB-inducing kinase (NIK)
NIK (also known as MAP3K14) is a serine/threonine kinase that plays a central role in the activation of the non-canonical NF-κB pathway. Dysregulation of this pathway is associated with various inflammatory diseases and malignancies. Therefore, inhibitors of NIK are of significant interest as potential therapeutic agents.
Data Presentation
The inhibitory activity of this compound and other test compounds against NIK can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table presents hypothetical data for such an analysis.
| Compound | Target Enzyme | IC50 (nM) [Hypothetical] | Assay Conditions |
| This compound | NIK | 150 | In vitro kinase assay with 10 µM ATP, 200 ng recombinant human NIK, and 0.5 µg/µL substrate (IKKα) at 30°C for 60 min. |
| Control Inhibitor (e.g., a known NIK inhibitor) | NIK | 25 | In vitro kinase assay with 10 µM ATP, 200 ng recombinant human NIK, and 0.5 µg/µL substrate (IKKα) at 30°C for 60 min. |
Experimental Protocols
Protocol 1: In Vitro NIK Kinase Inhibition Assay
This protocol describes a method for determining the IC50 value of this compound against NIK using a luminescence-based kinase assay.
Materials:
-
Recombinant human NIK enzyme
-
Kinase substrate (e.g., inactive IKKα)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (test compound)
-
Control inhibitor
-
DMSO (for compound dilution)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).
-
Prepare a similar dilution series for the control inhibitor.
-
-
Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the diluted test compound or control inhibitor to the appropriate wells. For the no-inhibitor control, add 2.5 µL of DMSO.
-
Prepare the enzyme solution by diluting the recombinant NIK in kinase assay buffer to the desired concentration (e.g., 80 ng/µL).
-
Add 2.5 µL of the NIK enzyme solution to each well.
-
Prepare the substrate/ATP mixture by adding the IKKα substrate and ATP to the kinase assay buffer. The final concentration in the 10 µL reaction should be, for example, 0.5 µg/µL for the substrate and 10 µM for ATP.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Following the incubation, stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Briefly, add 10 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound on NIK.
Experimental Workflow
Caption: Experimental workflow for the in vitro NIK kinase inhibition assay.
Protocols for the Functionalization of the Imidazo[1,5-a]pyridine Ring: Application Notes for Researchers
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and functional materials.[1] Its unique electronic properties and structural features make it an attractive target for medicinal chemists and materials scientists. This document provides detailed application notes and experimental protocols for the functionalization of the imidazo[1,5-a]pyridine ring system, catering to researchers and professionals in drug development.
Metal-Free C-H Functionalization: Methylene Insertion
A metal-free approach for the C-H functionalization of imidazo[1,5-a]pyridines has been developed, allowing for the insertion of a methylene group to bridge two imidazo[1,5-a]pyridine molecules.[2][3][4] This method is advantageous due to its cost-effectiveness and environmentally friendly nature. The reaction can be extended to various alkyl, aryl, and heteroaryl aldehydes.[2][3][4]
Experimental Workflow: Methylene Insertion
Caption: Workflow for the metal-free synthesis of methylene-bridged bis-imidazo[1,5-a]pyridines.
General Experimental Protocol
To a solution of the substituted imidazo[1,5-a]pyridine (1.0 equiv) in ethanol (0.5 mL), the corresponding aldehyde (1.5 equiv) is added. The reaction mixture is then stirred at room temperature overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the ethanol is evaporated, and the reaction is quenched with water to yield the crude product, which can be further purified by column chromatography.[3]
Data Presentation: Synthesis of Methylene-Bridged Bis-Imidazo[1,5-a]pyridines
| Entry | Aldehyde | Product | Yield (%) | Melting Point (°C) |
| 1 | Formaldehyde | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | 85 | - |
| 2 | 3-Fluorobenzaldehyde | Bis(3-(3-fluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 78 | - |
| 3 | Pyridine-2-carboxaldehyde | Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | 83 | 198-200 |
| 4 | Perfluorobenzaldehyde | Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 79 | 266-268 |
| 5 | 3,5-Dibromobenzaldehyde | Bis(3-(3,5-dibromophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 75 | 240-242 |
| 6 | 3-Nitrobenzaldehyde | Bis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 71 | 226-228 |
| 7 | 2-Fluorobenzaldehyde | Bis(3-(2-fluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 70 | - |
Data extracted from multiple sources providing representative yields and melting points where available.[2]
Iodine-Mediated C-H Sulfenylation
An efficient one-pot, metal-free method for the C-H sulfenylation of imidazo[1,5-a]pyridines has been developed using iodine as a mediator.[3] This protocol allows for the synthesis of 1-sulfenylated imidazo[1,5-a]pyridines in good to high yields.
Reaction Pathway: Iodine-Mediated Sulfenylation
Caption: Proposed reaction pathway for the iodine-mediated C-H sulfenylation of imidazo[1,5-a]pyridines.
General Experimental Protocol
A mixture of the imidazo[1,5-a]pyridine (1.0 equiv), thiol (1.2 equiv), and iodine (2.0 equiv) in a suitable solvent is stirred at a specified temperature. Tert-butyl hydroperoxide (TBHP) is often used as an oxidant. The reaction is monitored by TLC, and upon completion, the mixture is worked up to isolate the 1-sulfenylated product.
Data Presentation: Iodine-Mediated Sulfenylation of Imidazo[1,5-a]pyridines
| Entry | R Group (Thiol) | Product | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 3-(4-bromophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 50 | 118-126 |
| 2 | 4-Chlorophenyl | 3-(2-chlorophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridine | 78 | 150-152 |
| 3 | 4-Fluorophenyl | 3-(2-chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridine | 73 | 80-92 |
| 4 | 4-Fluorophenyl | 3-(3-chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridine | 71 | 98-100 |
Data extracted from a representative study on sulfenylation.[5]
Synthesis of Long-Alkyl-Chain Functionalized Derivatives
Functionalization with long alkyl chains can be achieved through a multi-step synthesis, often for applications in materials science, such as blue emissive dyes.[6] This typically involves the initial synthesis of a pyridyl ketone followed by condensation to form the imidazo[1,5-a]pyridine ring.
Synthetic Strategy: Long-Alkyl-Chain Functionalization
Caption: Multi-step synthesis of long-alkyl-chain functionalized imidazo[1,5-a]pyridine-based boron difluoride dyes.
Experimental Protocol: Synthesis of a C3-Functionalized Ligand
Pyridyl ketones are first prepared via the reaction of 2-cyanopyridine with a Grignard reagent derived from a 1-bromoalkane. Subsequently, the resulting pyridyl ketone is condensed with salicylaldehyde in the presence of ammonium acetate, which serves as the nitrogen source for the formation of the imidazole ring of the imidazo[1,5-a]pyridine core.[6]
Data Presentation: Synthesis of a Propyl-Functionalized Derivative
| Compound | Description | Yield (%) | Melting Point (°C) |
| C3 | 2-(1-propylimidazo[1,5-a]pyridin-3-yl)phenol | 36 | 217 |
| C3-BF2 | Boron, difluoro[2-(1-propylimidazo[1,5-a]pyridin-3-yl)phenolato-κN,κO]- | 40 | 194 |
Data for a representative propyl-functionalized compound and its boron difluoride complex.[6]
Conclusion
The functionalization of the imidazo[1,5-a]pyridine ring is a dynamic area of research with significant implications for drug discovery and materials science. The protocols outlined in these application notes provide researchers with practical and effective methods for modifying this versatile scaffold. The choice of functionalization strategy will depend on the desired substitution pattern and the intended application of the final compound. As research in this field continues to evolve, new and even more efficient protocols are anticipated to emerge.
References
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of Ethyl imidazo[1,5-a]pyridine-3-carboxylate analogs. The imidazo[1,5-a]pyridine scaffold is a significant heterocyclic motif found in numerous biologically active compounds, making its derivatives promising candidates for drug discovery programs. These protocols are intended to guide researchers in the efficient synthesis of a library of analogs and their subsequent biological evaluation to elucidate key structural features responsible for their activity.
Introduction
Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. Analogs of this compound have been investigated for a range of biological targets, including but not limited to, receptors, enzymes, and ion channels. Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how chemical structure modifications of a lead compound affect its biological activity. By systematically altering substituents on the imidazo[1,5-a]pyridine core, researchers can identify key interactions with the biological target, leading to the optimization of potency, selectivity, and pharmacokinetic properties. For instance, derivatives of the related imidazo[1,2-a]pyridine scaffold have shown promise as antituberculosis agents and Nek2 inhibitors. Furthermore, imidazo[1,5-a]pyridine derivatives have been explored as 5-HT4 receptor partial agonists for potential therapeutic applications.[1]
General Synthetic Scheme
The synthesis of this compound analogs can be achieved through various synthetic routes. A common and effective method is the cyclocondensation reaction between a 2-(aminomethyl)pyridine derivative and an appropriate electrophilic reagent. The general synthetic workflow is depicted below.
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocols
General Protocol for the Synthesis of Ethyl 1-substituted-imidazo[1,5-a]pyridine-3-carboxylates
This protocol describes a general method for the synthesis of the imidazo[1,5-a]pyridine core structure.
Materials:
-
Substituted 2-(aminomethyl)pyridine
-
Ethyl (ethoxymethylene)acetoacetate
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of substituted 2-(aminomethyl)pyridine (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq) at room temperature.
-
Stir the mixture for 15 minutes.
-
Add ethyl (ethoxymethylene)acetoacetate (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 1-substituted-imidazo[1,5-a]pyridine-3-carboxylate.
General Protocol for the Hydrolysis of Ethyl Ester to Carboxylic Acid
Materials:
-
Ethyl 1-substituted-imidazo[1,5-a]pyridine-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Ethyl 1-substituted-imidazo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the corresponding carboxylic acid.
General Protocol for Amide Coupling to Synthesize Carboxamide Analogs
Materials:
-
1-substituted-imidazo[1,5-a]pyridine-3-carboxylic acid
-
Desired amine (R-NH2)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC or DCC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired amide analog.
Structure-Activity Relationship (SAR) Studies
The synthesized analogs should be evaluated for their biological activity to establish a structure-activity relationship. This involves testing the compounds in relevant in vitro and/or in vivo assays.
Logical Workflow for an SAR Study
Caption: A logical workflow for conducting structure-activity relationship (SAR) studies.
Example SAR Data Presentation
The following tables present example SAR data for a series of imidazo[1,2-a]pyridinium analogs, which serve as a relevant example for data presentation.[2] The data illustrates how modifications at different positions of the heterocyclic core influence the inhibitory activity against the Neuropeptide S Receptor, measured in three different functional assays (cAMP, Ca2+, and ERK).[2]
Table 1: SAR of Initial Analogs [2]
| Compound | R | cAMP IC50 (µM) | Ca2+ IC50 (µM) | ERK IC50 (µM) |
| 11a | H | Inact. | 35 | <50% |
| 12a | H | Inact. | 25 | <50% |
| 13a | Cl | 10 | 5 | 2 |
| 14a | Me | 8 | 3 | 1 |
Table 2: SAR of Analogs at Position 1 [2]
| Compound | R | cAMP IC50 (µM) | Ca2+ IC50 (µM) | ERK IC50 (µM) |
| 20a | H | 1.7 ± 0.1 | 0.051 ± 0.008 | 0.030 ± 0.006 |
| 20b | Me | 1.3 ± 0.0 | 0.032 ± 0.005 | 0.016 ± 0.001 |
| 20c | Et | 2.5 ± 0.2 | 0.065 ± 0.010 | 0.045 ± 0.005 |
| 20d | iPr | 3.0 ± 0.3 | 0.080 ± 0.015 | 0.060 ± 0.010 |
Table 3: SAR of Substituted Phenyl Ring [2]
| Compound | R | cAMP IC50 (µM) | Ca2+ IC50 (µM) |
| 20e | 4-F | 0.044 ± 0.000 | 0.00096 ± 0.00023 |
| 21a | 4-Cl | 0.11 ± 0.00 | 0.0032 ± 0.0005 |
| 21b | 4-Br | 0.094 ± 0.008 | 0.0025 ± 0.0004 |
| 21c | 4-Me | 0.15 ± 0.01 | 0.0040 ± 0.0006 |
Relevant Signaling Pathway
Imidazo[1,5-a]pyridine derivatives have been investigated as modulators of the 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a downstream signaling cascade.
Caption: Simplified signaling pathway of the 5-HT4 receptor.
Conclusion
The synthetic protocols and SAR workflow detailed in this document provide a comprehensive guide for researchers working on the development of this compound analogs. By following these procedures, scientists can efficiently generate libraries of compounds for biological screening and systematically analyze the resulting data to advance their drug discovery projects. The provided examples of data presentation and a relevant signaling pathway offer a framework for organizing and interpreting experimental results.
References
- 1. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis and scale-up of Ethyl imidazo[1,5-a]pyridine-3-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Low product yield is a common challenge when scaling up the synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | - Ensure the reaction temperature of 110°C is maintained consistently.[1] - Extend the reaction time from 5 hours up to 8 hours and monitor progress using TLC or LC-MS. | Increased conversion of the starting material to the desired product. |
| Degradation of Starting Material or Product | - Use fresh phosphorus pentoxide (P₄O₁₀) and ensure it is completely dissolved in phosphoryl chloride (POCl₃) before adding the starting material. - After the reaction, cool the mixture to room temperature before concentrating under reduced pressure to minimize thermal degradation. | Minimized formation of degradation byproducts, leading to a cleaner reaction mixture and higher isolated yield. |
| Suboptimal Reagent Stoichiometry | - While a 5-fold excess of phosphorus pentoxide is reported, consider a slight increase to 5.5 equivalents on a larger scale to ensure complete dehydration.[1] | Drives the cyclization reaction to completion, potentially increasing the yield. |
| Moisture in Reagents or Glassware | - Thoroughly dry all glassware in an oven before use. - Use anhydrous phosphoryl chloride and ensure the phosphorus pentoxide is handled in a dry environment to prevent hydrolysis. | Prevents quenching of the dehydrating agent and side reactions, improving the efficiency of the main reaction. |
Problem 2: Difficulty in Product Purification
Purification can be challenging due to the presence of colored impurities and byproducts.
| Potential Cause | Recommended Solution | Expected Outcome |
| Residual Phosphorus Compounds | - After concentrating the reaction mixture, co-evaporate the residue with an inert solvent like toluene to remove residual POCl₃. - Carefully quench the reaction mixture by slowly adding it to ice-water, followed by neutralization with a base such as sodium bicarbonate before extraction. | Efficient removal of phosphorus-based impurities, simplifying the subsequent chromatographic purification. |
| Formation of Colored Byproducts | - Consider treating the crude product solution in ethyl acetate with activated carbon before column chromatography to remove baseline impurities. | Decolorization of the product solution, leading to a purer final product. |
| Inefficient Chromatographic Separation | - Optimize the eluent system for silica gel column chromatography. A gradient elution from petroleum ether to a mixture of ethyl acetate/petroleum ether (e.g., starting from 1:4 and gradually increasing the polarity) can improve separation.[1] | Better separation of the desired product from closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the cyclization of ethyl 2-oxo-2-((pyridin-2-ylmethyl)amino)acetate. This reaction is typically carried out using a dehydrating agent like phosphorus pentoxide in phosphoryl chloride at elevated temperatures.[1]
Q2: Are there alternative synthetic routes to the imidazo[1,5-a]pyridine core?
Yes, several other methods have been developed for the synthesis of the imidazo[1,5-a]pyridine scaffold, although they may not directly yield the 3-carboxylate ester. These include:
-
Ritter-Type Reactions: This approach involves the reaction of pyridinylmethanol with nitriles in the presence of a catalyst like bismuth(III) trifluoromethanesulfonate and an acid.[2][3]
-
Cyclocondensation of 2-(aminomethyl)pyridines: Reaction with electrophilically activated nitroalkanes can yield imidazo[1,5-a]pyridines, though this may require harsh reaction conditions.[4]
-
Copper/Iodine Co-catalyzed Decarboxylative Cyclization: This method utilizes α-amino acids and 2-benzoylpyridines to construct 1,3-disubstituted imidazo[1,5-a]pyridines.[5]
-
Iodine-Mediated C-H Amination: A transition-metal-free approach that involves the reaction of 2-pyridyl ketones with alkylamines.
Q3: What are the critical parameters to control during the scale-up of the synthesis?
When scaling up, it is crucial to pay close attention to:
-
Temperature Control: Maintaining a consistent reaction temperature is vital to prevent side reactions and ensure complete conversion.
-
Efficient Mixing: Proper agitation is necessary to ensure homogeneity, especially when dealing with viscous reagents like phosphoryl chloride and phosphorus pentoxide.
-
Controlled Quenching: The workup procedure, particularly the quenching of the reaction mixture, should be performed slowly and at a low temperature to manage the exothermic reaction and prevent byproduct formation.
-
Purification Strategy: Column chromatography, which is feasible on a lab scale, may need to be replaced with crystallization or other scalable purification techniques for industrial production.
Q4: What are some of the potential side products in this synthesis?
While specific side products are not extensively detailed in the literature for this exact molecule, general challenges in similar reactions suggest the possibility of:
-
Incomplete cyclization, leaving unreacted starting material.
-
Formation of regioisomers if asymmetrical starting materials are used in alternative syntheses.
-
Polymerization or degradation products due to the high reaction temperature and acidic conditions.
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported laboratory-scale synthesis.[1]
Materials:
-
Ethyl 2-oxo-2-((pyridin-2-ylmethyl)amino)acetate
-
Phosphorus pentoxide (P₄O₁₀)
-
Phosphoryl chloride (POCl₃)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-oxo-2-((pyridin-2-ylmethyl)amino)acetate (1.00 g, 4.80 mmol, 1.00 equiv) and phosphorus pentoxide (3.41 g, 24.02 mmol, 5.00 equiv) in phosphoryl chloride (30 mL).
-
Heat the reaction mixture to 110°C and stir for 5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the excess phosphoryl chloride.
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:1, v/v) as the eluent.
-
The final product, this compound, is obtained as a yellow solid (yield: ~70%).
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
Caption: Relationship between challenges and solutions.
References
- 1. This compound CAS#: 81803-60-3 [amp.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Imidazo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the imidazo[1,5-a]pyridine core?
A1: The most prevalent methods for constructing the imidazo[1,5-a]pyridine skeleton include:
-
Three-Component Reactions: These reactions often involve the condensation of a 2-aminomethylpyridine, an aldehyde, and a third component, such as an isocyanide or formaldehyde. This approach allows for significant diversity in the final product.[1]
-
Copper-Catalyzed Reactions: Copper catalysts are widely used to facilitate the cyclization and formation of the imidazo[1,5-a]pyridine ring system. These reactions can involve various starting materials, including 2-benzoylpyridines and amino acids, or the oxidative amination of C(sp3)-H bonds.[1][2][3]
-
Cyclocondensation Reactions: This classic approach typically involves the reaction of a 2-aminomethylpyridine derivative with a suitable electrophile, such as a nitroalkane, leading to the formation of the fused imidazole ring.[4]
Q2: I am observing the formation of an isomeric byproduct. What could be the cause?
A2: The formation of isomers is a known challenge in the synthesis of nitrogen-containing heterocycles. A likely cause is the Dimroth rearrangement , a process where heteroatoms within the heterocyclic system translocate, leading to a structural isomer.[5][6] This rearrangement is often promoted by acidic or basic conditions and can be influenced by the electronic properties of substituents on the pyridine ring.[5] Careful control of pH and reaction temperature can help minimize this side reaction.
Q3: My reaction yield is consistently low. What are the potential reasons?
A3: Low yields in imidazo[1,5-a]pyridine synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Product Formation: The formation of byproducts, such as those from over-alkylation, polymerization of starting materials, or rearrangement reactions, can consume reactants and reduce the yield of the desired product.
-
Suboptimal Catalyst Activity: In catalyzed reactions, the catalyst may be impure, used in an incorrect amount, or deactivated over the course of the reaction.
-
Steric Hindrance: Bulky substituents on the starting materials can hinder the reaction, leading to lower yields.
Q4: How can I improve the regioselectivity of my synthesis?
A4: Achieving high regioselectivity, especially when using unsymmetrical starting materials, is crucial. Strategies to improve regioselectivity include:
-
Choice of Starting Materials: The electronic and steric properties of the substituents on your reactants can direct the reaction towards a specific regioisomer.
-
Reaction Conditions: Optimization of the solvent, temperature, and catalyst can significantly influence the regiochemical outcome.
-
Protecting Groups: In some cases, the use of protecting groups can block unwanted reaction pathways and favor the formation of the desired regioisomer.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of imidazo[1,5-a]pyridines.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction due to suboptimal conditions. | - Increase reaction temperature in increments of 10-20 °C.- Extend the reaction time and monitor progress by TLC or LC-MS.- Ensure efficient stirring to overcome solubility issues. |
| Impure starting materials. | - Purify starting materials by recrystallization, distillation, or column chromatography.- Verify the identity and purity of reagents by NMR or other analytical techniques. | |
| Inactive or insufficient catalyst. | - Use a fresh batch of catalyst.- Optimize the catalyst loading (e.g., screen different mol % of the catalyst). | |
| Multiple Spots on TLC (Byproduct Formation) | Over-alkylation: The product is further alkylated by the reagents. | - Use a stoichiometric amount of the alkylating agent.- Add the alkylating agent slowly to the reaction mixture. |
| Polymerization: Starting materials, particularly aldehydes, can polymerize under the reaction conditions. | - Use freshly distilled aldehydes.- Maintain a lower reaction temperature if possible. | |
| Dimroth Rearrangement: Formation of a structural isomer. | - Adjust the pH of the reaction mixture; avoid strongly acidic or basic conditions if possible.- Screen different solvents to find one that disfavors the rearrangement. | |
| Formation of Regioisomers: Use of unsymmetrical starting materials leads to a mixture of products. | - Modify the substituents on the starting materials to introduce steric or electronic bias.- Systematically screen different catalysts and reaction conditions to favor the formation of one regioisomer. | |
| Difficulty in Product Purification | Co-elution of the product with byproducts or starting materials. | - Optimize the mobile phase for column chromatography; try different solvent systems and gradients.- Consider alternative purification techniques such as preparative TLC or recrystallization. |
| Product is an oil and difficult to handle. | - Attempt to form a salt (e.g., hydrochloride or trifluoroacetate) which may be a crystalline solid.- Purify by column chromatography on a different stationary phase (e.g., alumina). |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for common synthetic routes to imidazo[1,5-a]pyridines.
Table 1: Three-Component Synthesis of Imidazo[1,5-a]pyridines
| 2-Aminomethylpyridine Derivative | Aldehyde | Third Component | Catalyst/Conditions | Yield (%) | Reference |
| 2-(Aminomethyl)pyridine | Formaldehyde | Various Amines | Mild conditions | High | J. T. Hutt, et al. (2011) |
| 2-Aminomethylpyridine | Substituted Benzaldehydes | Isocyanides | Lewis Acid | Moderate to Good | Not specified |
Table 2: Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridines
| Starting Material 1 | Starting Material 2 | Copper Catalyst | Oxidant/Conditions | Yield (%) | Reference |
| 2-Benzoylpyridines | α-Amino Acids | CuI/Iodine | Decarboxylative cyclization | Excellent | H. Wang, et al. (2016)[1] |
| Pyridine Ketone | Benzylamine | Cu(II) | O₂ | Excellent | H. Wang, et al. (2015)[1] |
| Pyridotriazoles | Benzylamines | Cu(I) | Air (O₂) | Good | Organic Letters (2016) |
Experimental Protocols
Protocol 1: Three-Component Synthesis of 3-Substituted Imidazo[1,5-a]pyridines
This protocol is a general procedure based on the reaction of 2-aminomethylpyridine, an aldehyde, and an isocyanide.
Materials:
-
2-(Aminomethyl)pyridine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Lewis Acid Catalyst (e.g., Sc(OTf)₃, 10 mol%)
-
Solvent (e.g., Methanol, 5 mL)
Procedure:
-
To a round-bottom flask, add 2-(aminomethyl)pyridine, the aldehyde, the Lewis acid catalyst, and the solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Catalyzed Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
This protocol is adapted from the copper/iodine cocatalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines.[1]
Materials:
-
2-Benzoylpyridine (1.0 mmol)
-
α-Amino acid (1.2 mmol)
-
CuI (10 mol%)
-
Iodine (20 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMSO, 3 mL)
Procedure:
-
To a sealed reaction vessel, add the 2-benzoylpyridine, α-amino acid, CuI, iodine, and base.
-
Add the solvent and seal the vessel.
-
Heat the reaction mixture at the appropriate temperature (e.g., 120 °C) for the specified time (e.g., 12 h).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Signaling Pathway for a Generic Three-Component Synthesis
Caption: A simplified pathway for a three-component synthesis.
References
- 1. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Esterification of Imidazo[1,5-a]pyridine Carboxylic Acids
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of imidazo[1,5-a]pyridine carboxylic acids.
Troubleshooting Guide
Low product yield, incomplete reactions, and the formation of side products are common challenges encountered during the esterification of heteroaromatic compounds like imidazo[1,5-a]pyridines. The presence of a basic nitrogen atom in the pyridine ring can complicate standard acid-catalyzed esterification procedures. This guide addresses specific issues in a question-and-answer format to help you optimize your reaction conditions.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactivation of Acid Catalyst: The basic nitrogen on the pyridine ring can neutralize the acid catalyst (e.g., H₂SO₄), preventing the protonation of the carboxylic acid, which is a key step in Fischer esterification.[1][2][3][4] | • Increase Catalyst Loading: Use a higher molar ratio of the acid catalyst to the substrate. • Use a Lewis Acid Catalyst: Consider Lewis acids like Sc(OTf)₃ or Zr(IV) salts, which may be more effective.[1] • Alternative Methods: Switch to non-acid-catalyzed methods such as using coupling agents (DCC, EDC, TBTU) or converting the carboxylic acid to an acid chloride first.[3][5] |
| Insufficient Reaction Temperature or Time: The reaction may not have reached equilibrium or the activation energy barrier is not being overcome. | • Increase Temperature: Cautiously increase the reflux temperature, ensuring solvent and reactant stability. • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. Typical Fischer esterification times can range from 1-10 hours.[1] | |
| Water Inhibition: The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials.[1][3][4][6] | • Use a Dean-Stark Apparatus: This will azeotropically remove water as it is formed, driving the reaction forward.[1][6] • Add a Drying Agent: Incorporate molecular sieves into the reaction mixture.[1][3] • Use a Large Excess of Alcohol: This shifts the equilibrium towards the product side.[4][6] | |
| Formation of a Tarry, Insoluble Mixture | Decomposition of Starting Material: The imidazo[1,5-a]pyridine core may be unstable under strongly acidic conditions and high temperatures. | • Use Milder Conditions: Opt for coupling agent-mediated esterification at room temperature. • Protect Sensitive Functional Groups: If other sensitive groups are present on the molecule, consider protecting them before esterification. |
| Difficult Product Purification | Removal of Excess Carboxylic Acid: The starting material may have similar polarity to the ester product, making chromatographic separation challenging. | • Aqueous Wash: Perform a basic aqueous wash (e.g., with saturated NaHCO₃ solution) to deprotonate and dissolve the unreacted carboxylic acid. |
| Removal of Urea Byproducts (from DCC/EDC coupling): The urea byproducts can be difficult to separate from the desired ester. | • Filtration for DCU: If using DCC, the resulting dicyclohexylurea (DCU) is often insoluble in common organic solvents and can be removed by filtration. • Acidic Wash for EDU: If using EDC, the resulting water-soluble urea can be removed with a mild acidic wash. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Fischer esterification of an imidazo[1,5-a]pyridine carboxylic acid?
A1: The main difficulty arises from the basicity of the nitrogen atom in the pyridine ring. This nitrogen can be protonated by the acid catalyst, effectively sequestering the catalyst and hindering its ability to activate the carboxylic acid for nucleophilic attack by the alcohol.[2][7]
Q2: I am observing a very slow reaction rate. What can I do to speed it up?
A2: To increase the reaction rate, you can increase the reaction temperature, use a higher concentration of the alcohol reactant, or ensure rigorous removal of water as it is formed.[1][6] Alternatively, switching to a more reactive intermediate, such as an acid chloride, will lead to a much faster reaction.
Q3: Are there alternative esterification methods that avoid strong acids?
A3: Yes, several methods bypass the need for strong acid catalysts. The most common include:
-
Coupling Reagents: Using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[3]
-
Acid Chloride Formation: Converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) but is generally better suited for primary and secondary alcohols.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method. Use a solvent system that provides good separation between your starting carboxylic acid and the less polar ester product. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary if the compounds are not UV-active. For more precise monitoring, liquid chromatography-mass spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product.
Q5: My desired ester seems to be hydrolyzing during the workup. How can I prevent this?
A5: Ester hydrolysis can occur during aqueous workups, especially under acidic or basic conditions. To minimize this, use neutral or mildly basic (e.g., saturated sodium bicarbonate) washes and work quickly at cold temperatures. Ensure the organic layer is thoroughly dried with an agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
Experimental Protocols
Protocol 1: Esterification using an Acid Chloride Intermediate
This protocol is recommended for imidazo[1,5-a]pyridine carboxylic acids, as it avoids the complications of acid catalysis.
Step 1: Formation of the Acid Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the imidazo[1,5-a]pyridine carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
Step 2: Ester Formation
-
Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the desired alcohol (1.2-1.5 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress.
-
Upon completion, quench the reaction with water or saturated ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Esterification
Caption: A troubleshooting workflow for low-yield imidazo[1,5-a]pyridine esterification reactions.
General Mechanism for Acid-Catalyzed (Fischer) Esterification
Caption: The reaction mechanism for Fischer esterification of a carboxylic acid.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Stability of Ethyl imidazo[1,5-a]pyridine-3-carboxylate under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl imidazo[1,5-a]pyridine-3-carboxylate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the imidazo[1,5-a]pyridine scaffold?
The imidazo[1,5-a]pyridine core is generally considered a stable heterocyclic scaffold.[1] It is utilized in the development of various emissive compounds and fluorescent probes due to its robust nature and favorable photophysical properties.[1] However, the stability of a specific derivative like this compound will also be influenced by its substituents, in this case, the ethyl carboxylate group at the 3-position.
Q2: How stable is the ethyl ester group to hydrolysis?
The ethyl ester group of this compound is susceptible to hydrolysis, particularly under basic conditions. Similar imidazo[1,2-a]pyridine-3-carboxylates are known to undergo hydrolysis to the corresponding carboxylic acid when treated with reagents like lithium hydroxide (LiOH).[2] Therefore, it is anticipated that the compound will exhibit limited stability in strongly basic aqueous solutions. Hydrolysis can also occur under acidic conditions, although typically at a slower rate than base-catalyzed hydrolysis. The rate of hydrolysis is also dependent on temperature.
Q3: What is the expected thermal stability of this compound?
Q4: Is this compound sensitive to light?
Photostability is an important consideration for many organic molecules. While specific photostability data for this compound is not available, it is recommended to perform photostability testing according to established guidelines, such as those from the International Council for Harmonisation (ICH) guideline Q1B.[4] This involves exposing the compound to a controlled light source and assessing for degradation.[4] As a general precaution, it is advisable to store the compound in the dark or in amber vials to minimize potential photodegradation.
Troubleshooting Guides
Issue 1: Compound Degradation Observed in Solution
Symptoms:
-
Appearance of new peaks in HPLC or LC-MS analysis.
-
Changes in the color or clarity of the solution.
-
Decreased potency or activity in biological assays.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Hydrolysis | pH: Avoid strongly acidic or basic aqueous buffers. For biological assays, use buffers in the neutral pH range (6.8-7.4) and prepare solutions fresh. If basic conditions are required, consider using a non-aqueous solvent if compatible with the experiment. Temperature: Perform experiments at the lowest feasible temperature to minimize the rate of hydrolysis. |
| Reaction with Solvents | Some reactive solvents may lead to degradation. Verify the compatibility of your chosen solvent with the compound. Methanol or ethanol, for example, could potentially transesterify the compound under certain catalytic conditions. Use high-purity, inert solvents like DMSO, DMF, or acetonitrile whenever possible. |
| Oxidation | If working with reagents that are known oxidizing agents, or if the solution is exposed to air for extended periods at elevated temperatures, oxidation of the heterocyclic ring may occur. Consider degassing solvents and running reactions under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability between replicate experiments.
-
Loss of compound activity over the time course of the experiment.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Adsorption to Labware | Heterocyclic compounds can sometimes adsorb to plastic surfaces. Use low-adhesion microplates or glass vials for storage and handling of stock solutions and dilutions. |
| Precipitation in Assay Media | The compound may have limited solubility in aqueous assay buffers, leading to precipitation and an apparent loss of activity. Visually inspect solutions for any signs of precipitation. Determine the solubility of the compound in your specific assay medium. It may be necessary to use a co-solvent (e.g., a small percentage of DMSO) to maintain solubility. |
| Degradation in Assay Media | Components of the cell culture media or assay buffer (e.g., enzymes in serum) could potentially degrade the compound. Run a stability control by incubating the compound in the assay medium for the duration of the experiment and analyzing for degradation by HPLC or LC-MS. |
Data Presentation
The following tables present hypothetical stability data for this compound to illustrate how quantitative data on stability would be structured.
Table 1: pH Stability of this compound in Aqueous Buffers at 25°C
| pH | Buffer System | Time (hours) | % Remaining |
| 2.0 | HCl/KCl | 24 | 95.2 |
| 4.0 | Acetate | 24 | 98.1 |
| 7.4 | Phosphate | 24 | 99.5 |
| 9.0 | Borate | 24 | 85.3 |
| 12.0 | NaOH/KCl | 24 | 45.7 |
Table 2: Thermal Stability of this compound (Solid State)
| Temperature (°C) | Time (days) | % Remaining |
| 40 | 30 | >99 |
| 60 | 30 | 98.5 |
| 80 | 30 | 92.1 |
Experimental Protocols
Protocol 1: General Procedure for pH Stability Testing
This protocol is a general guideline for assessing the hydrolytic stability of a compound at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 7.4, 9, and 12).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 10 µg/mL). The percentage of organic solvent should be kept low (e.g., <1%) to minimize its effect on the buffer pH.
-
Sampling: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately quench any reaction by adding a suitable solvent and/or adjusting the pH. Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time zero.
Protocol 2: General Protocol for Photostability Testing
This protocol is based on the ICH Q1B guideline for photostability testing.[4]
-
Sample Preparation: Prepare samples of the solid compound and a solution in a suitable solvent. Prepare a dark control sample wrapped in aluminum foil.
-
Light Exposure: Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near UV energy should be not less than 200 watt hours/square meter.[4]
-
Analysis: After the exposure period, analyze the light-exposed samples and the dark control by a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed samples to the dark control to identify any degradation products and to quantify the loss of the parent compound.
Visualizations
Caption: Workflow for pH stability testing.
Caption: Factors influencing compound stability.
References
Imidazo[1,5-a]pyridine Functionalization: A Technical Support Center
Welcome to the Technical Support Center for the functionalization of imidazo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the functionalization of imidazo[1,5-a]pyridines.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Question: I am attempting an electrophilic aromatic substitution (e.g., bromination, nitration) on my imidazo[1,5-a]pyridine, but I am getting a mixture of products or the wrong regioisomer. Where does electrophilic attack preferentially occur and why?
Answer:
Electrophilic aromatic substitution on the imidazo[1,5-a]pyridine ring system predominantly occurs at the C3 position of the imidazole ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.[1][2]
The preference for C3 can be rationalized by examining the stability of the Wheland intermediates formed upon electrophilic attack. Attack at C3 allows for the positive charge to be delocalized over the imidazole ring without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate compared to attack at other positions.[2]
Troubleshooting Poor Regioselectivity:
-
Steric Hindrance: Bulky substituents on the imidazo[1,5-a]pyridine core or the electrophile can hinder attack at the C3 position, leading to substitution at less favored positions or no reaction at all.
-
Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to a loss of selectivity and the formation of multiple products. It is advisable to start with milder conditions and optimize from there.
-
Protecting Groups: If functionalization at a different position is desired, consider protecting the C3 position. However, there is limited literature on specific protecting group strategies for this position on the imidazo[1,5-a]pyridine core.
Issue 2: Low Yields in C-H Functionalization at the C1 Position
Question: I am trying to introduce a substituent at the C1 position via a C-H functionalization reaction, but the yields are consistently low. What are the common challenges with C1 functionalization?
Answer:
While the C3 position is the most electronically favored for electrophilic attack, the C1 position is also susceptible to functionalization, particularly through metal-catalyzed C-H activation or reactions with strong electrophiles. However, achieving high yields can be challenging due to several factors:
-
Competition with C3 Functionalization: The inherent reactivity of the C3 position can lead to the formation of the C3-substituted product as a significant side product, reducing the yield of the desired C1 isomer.
-
Steric Effects: The proximity of the pyridine ring nitrogen can sterically hinder the approach of reagents to the C1 position, especially with bulky substrates or catalysts.
-
Reaction Kinetics: The activation energy for C1 functionalization may be higher than for C3, requiring more forcing conditions which can lead to decomposition or side reactions.
Troubleshooting Low Yields at C1:
-
Choice of Catalyst and Ligand: In metal-catalyzed reactions, the choice of catalyst and ligand is crucial for directing the regioselectivity. For instance, in palladium-catalyzed phosphination of 1-iodo-3-arylimidazo[1,5-a]pyridines, the use of specific phosphine ligands is critical, and attempts to introduce bulky phosphine groups like di-tert-butylphosphine have been reported to fail.[3]
-
Reaction Optimization: A thorough optimization of reaction parameters such as temperature, solvent, and reaction time is essential. For example, in a metal-free methylene insertion reaction, increasing the reaction time from 2 to 12 hours significantly improved the yield, while higher temperatures led to decreased yields.[4][5]
-
Substrate Modification: The electronic and steric nature of substituents already present on the imidazo[1,5-a]pyridine ring can influence the outcome of C1 functionalization. Electron-donating groups on the pyridine ring may enhance reactivity but can also affect regioselectivity.
Issue 3: Unsuccessful Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling reaction with a halo-imidazo[1,5-a]pyridine, but I am observing low to no product formation. What are the potential pitfalls?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing halo-imidazo[1,5-a]pyridines. However, several factors can lead to low yields or reaction failure:
-
Catalyst Deactivation: The nitrogen atoms in the imidazo[1,5-a]pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The choice of a suitable ligand is critical to prevent this and to facilitate the catalytic cycle.
-
Substrate Reactivity: The reactivity of the C-X bond can vary depending on the halogen (I > Br > Cl) and its position on the ring system. Electron-withdrawing groups on the ring can sometimes enhance reactivity, while electron-donating groups may have the opposite effect.
-
Steric Hindrance: Sterically demanding coupling partners or substituents near the reaction site can significantly lower the reaction rate and yield.
-
Reaction Conditions: Inadequate optimization of the base, solvent, and temperature can lead to poor results. For instance, in the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, cesium carbonate was found to be an effective base in 1,4-dioxane under reflux conditions.[3]
Troubleshooting Palladium-Catalyzed Cross-Coupling:
| Parameter | Potential Issue | Recommended Action |
| Catalyst/Ligand | Catalyst deactivation by nitrogen coordination. | Screen a variety of phosphine ligands (e.g., XPhos, SPhos, Buchwald ligands) to find one that promotes the desired coupling and is resistant to poisoning.[3] |
| Base | Inappropriate base strength or solubility. | Test a range of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like DBU. The choice of base can be solvent-dependent. |
| Solvent | Poor solubility of reactants or catalyst; side reactions. | Common solvents for Suzuki couplings include toluene, dioxane, DMF, and THF with water. The choice of solvent can significantly impact the reaction outcome. |
| Temperature | Insufficient energy for oxidative addition or transmetalation; decomposition at high temperatures. | Optimize the temperature. Microwave irradiation can sometimes improve yields and reduce reaction times. |
Experimental Protocols
Protocol 1: Metal-Free Methylene Insertion at C1
This protocol describes the synthesis of bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, which involves a C-H functionalization at the C1 position.[4]
Materials:
-
3-phenylimidazo[1,5-a]pyridine
-
Formaldehyde solution (37% in water)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To 3-phenylimidazo[1,5-a]pyridine (0.52 mmol, 1.0 equiv), add 1.0 mL of aqueous formaldehyde solution (12.36 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the phases and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/n-hexane mixture as the eluent to afford bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane.
Yield Data Under Different Conditions:
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCHO (aq) | rt | 2 | Low |
| 2 | HCHO (aq) | rt | 6 | Moderate |
| 3 | HCHO (aq) | rt | 12 | 86 |
| 4 | HCHO (aq) | 50 | 12 | Decreased |
| 5 | HCHO (aq) | 0 | 12 | No Reaction |
Data synthesized from information in ACS Omega 2022, 7, 48, 44297–44309.[4][5]
Protocol 2: Iodination at C1
This protocol outlines the iodination of 3-aryl-imidazo[1,5-a]pyridines at the C1 position.[3]
Materials:
-
3-aryl-imidazo[1,5-a]pyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
Procedure:
-
Dissolve the 3-aryl-imidazo[1,5-a]pyridine (1.0 equiv) in acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature.
-
Crucial Note: For substrates with electron-donating groups (e.g., methoxy), the reaction should be monitored closely and quenched within 3 hours to prevent over-iodination.[3]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform an appropriate work-up.
-
Purify the product by column chromatography.
Observed Pitfall:
-
Over-iodination: For electron-rich substrates, prolonged reaction times can lead to the formation of di- or tri-iodinated products, significantly reducing the yield of the desired mono-iodinated product.[3]
Visualizations
Caption: A generalized workflow for the functionalization of imidazo[1,5-a]pyridines, including troubleshooting steps.
Caption: Simplified diagram illustrating the preferred pathway for electrophilic substitution on the imidazo[1,5-a]pyridine ring.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted Imidazo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of substituted imidazo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of substituted imidazo[1,5-a]pyridines.
Q1: My reaction yield is consistently low. What are the most common factors I should investigate?
A1: Low yields in imidazo[1,5-a]pyridine synthesis can stem from several factors. Systematically investigating the following can help pinpoint the issue:
-
Reaction Conditions: Temperature, reaction time, and atmospheric conditions are critical. Some reactions require elevated temperatures to proceed efficiently, while others may be sensitive to air or moisture.[1] Ensure your setup is inert if the reaction is air-sensitive.
-
Reagents and Solvents: The purity of your starting materials and the choice of solvent are paramount. Impurities in reactants can lead to side reactions, and the solvent can significantly influence reaction rates and equilibria.[2] For instance, in denitrogenative transannulation reactions, a combination of dichlorobenzene-dichloroethane has been shown to be crucial for achieving high yields.[2]
-
Catalyst: In catalyst-driven reactions, the choice of catalyst and its loading are critical. For example, in copper-catalyzed reactions, the specific copper salt (e.g., Cu(I) vs. Cu(II)) and ligands can dramatically impact the outcome.[2] Similarly, for Ritter-type reactions, the combination of a catalyst like Bi(OTf)₃ with a co-catalyst such as p-TsOH·H₂O has been optimized for high yields.[1]
-
Work-up and Purification: Product loss during extraction and purification is a common source of low isolated yields. Ensure proper pH adjustment during aqueous work-up and optimize your chromatography conditions (stationary phase, mobile phase) to minimize product loss.
Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?
A2: Side product formation is a common challenge. In the synthesis of imidazo[1,5-a]pyridines via a Ritter-type reaction, the formation of a benzazepine analog as a side product has been reported.[1] To minimize this and other side products, consider the following:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may favor an alternative reaction pathway.
-
Temperature Control: Run the reaction at the optimal temperature. Higher temperatures, while often increasing reaction rates, can also promote decomposition or the formation of undesired byproducts.
-
Order of Addition: In multi-component reactions, the order in which you add the reagents can be critical. Adding a reagent too quickly or in the wrong order can lead to the formation of intermediates that react along undesired pathways.
Q3: My reaction is not going to completion, and I see a significant amount of starting material remaining. What should I do?
A3: Incomplete conversion is a frustrating issue. Here are a few troubleshooting steps:
-
Increase Reaction Time: The reaction may simply be slow. Monitor the reaction progress using an appropriate technique (TLC, LC-MS, GC-MS) and extend the reaction time if necessary.
-
Increase Temperature: If the reaction is thermally robust, a moderate increase in temperature can significantly improve the reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
Check Catalyst Activity: If you are using a catalyst, it may be deactivated. Ensure you are using a fresh, active catalyst. In some cases, the catalyst may be poisoned by impurities in the starting materials or solvent.
-
Re-evaluate Reagent Purity: Impurities in your starting materials can inhibit the reaction. Re-purify your starting materials if their purity is questionable.
Q4: I am struggling with the purification of my substituted imidazo[1,5-a]pyridine product. Do you have any suggestions?
A4: Purification can indeed be challenging. Here are some general tips:
-
Column Chromatography: This is the most common purification method.
-
Solvent System: A systematic screen of solvent systems is crucial. Start with a non-polar solvent and gradually increase the polarity. Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.
-
Stationary Phase: While silica gel is standard, consider using alumina (basic or neutral) if your compound is acid-sensitive.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method that can also remove minor impurities. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.
-
Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,5-a]pyridine ring system allow for purification via acid-base extraction. Dissolve your crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.
Data Presentation
The following tables summarize quantitative data from various synthetic methodologies for substituted imidazo[1,5-a]pyridines.
Table 1: Optimization of Ritter-Type Reaction for Imidazo[1,5-a]pyridine Synthesis [1]
| Entry | Catalyst (mol%) | Acid (equiv) | Temperature (°C) | Yield (%) |
| 1 | Bi(OTf)₃ (5) | p-TsOH·H₂O (3.0) | 80 | - |
| 2 | Bi(OTf)₃ (5) | p-TsOH·H₂O (3.0) | 100 | - |
| 3 | Bi(OTf)₃ (5) | p-TsOH·H₂O (3.0) | 150 | - |
| 4 | Bi(OTf)₃ (5) | p-TsOH·H₂O (5.0) | 150 | 78 |
| 5 | Bi(OTf)₃ (5) | p-TsOH·H₂O (7.0) | 150 | 49 |
| 6 | None | p-TsOH·H₂O (5.0) | 150 | 65 |
| 9 | Bi(OTf)₃ (5) | p-TsOH·H₂O (7.5) | 150 | 97 |
Table 2: Substrate Scope for Ritter-Type Synthesis of Imidazo[1,5-a]pyridines [1]
| Entry | Substrate | Product | Yield (%) |
| 1 | 1a | 3a | 97 |
| 2 | 1b (ortho-methyl) | 3b | 93 |
| 3 | 1c (ortho-chloro) | 3c | 88 |
| 4 | 1d (ortho-bromo) | 3d | 75 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Procedure for the Ritter-Type Synthesis of Substituted Imidazo[1,5-a]pyridines[1]
To a solution of the corresponding pyridinylmethanol (1.0 equiv) in an appropriate solvent is added the nitrile derivative (1.2 equiv). Subsequently, Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) are added. The reaction mixture is then heated to 150 °C and stirred for the time indicated by TLC analysis. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine product.
General Procedure for the Copper(II)-Catalyzed Tandem Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines[2]
A mixture of pyridine ketone (0.5 mmol), benzylamine (0.6 mmol), and Cu(OAc)₂ (10 mol%) in a suitable solvent (e.g., DMSO) is stirred in a sealed tube under an oxygen atmosphere at a specified temperature for a designated time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired 1,3-diarylated imidazo[1,5-a]pyridine.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the synthesis of substituted imidazo[1,5-a]pyridines.
Caption: A logical workflow for troubleshooting low yields in imidazo[1,5-a]pyridine synthesis.
Caption: Reaction pathway for the Ritter-type synthesis of imidazo[1,5-a]pyridines.
References
Troubleshooting low bioactivity in imidazo[1,5-a]pyridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,5-a]pyridine derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
My imidazo[1,5-a]pyridine derivative shows low potency in my primary assay. What are the potential causes and how can I troubleshoot this?
Low potency of your lead compound can be attributed to several factors, ranging from suboptimal structural features to assay-related issues. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Compound Integrity and Purity: Verify the chemical structure, purity, and integrity of your compound using methods like NMR, LC-MS, and HPLC. Impurities can interfere with the assay and lead to inaccurate results.
-
Solubility: Poor aqueous solubility can lead to artificially low potency. Ensure your compound is fully dissolved in the assay buffer at the tested concentrations.
Strategies to Improve Potency:
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the imidazo[1,5-a]pyridine scaffold to identify key structural features for optimal activity. Consider substitutions at various positions of the imidazo[1,5-a]pyridine core.
-
Target Engagement: Confirm that your compound is reaching and interacting with its intended biological target. This can be assessed using techniques like cellular thermal shift assays (CETSA) or target-specific binding assays.
My compound has good potency but poor solubility. How can I improve its solubility without losing activity?
Balancing potency and solubility is a common challenge in drug discovery. Several strategies can be employed to enhance the aqueous solubility of your imidazo[1,5-a]pyridine derivatives.
Chemical Modification Strategies:
-
Introduce Polar Functional Groups: The introduction of polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase hydrophilicity.
-
Disrupt Molecular Planarity and Symmetry: Introducing non-planar or asymmetrical features can disrupt crystal lattice packing, leading to improved solubility.
-
Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve aqueous solubility.
Formulation Strategies:
-
Use of Co-solvents: Employing co-solvents like DMSO or ethanol in your assay buffer can help solubilize your compound, but be mindful of their potential effects on the biological system.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
My imidazo[1,5-a]pyridine derivative shows high activity but is rapidly metabolized in vitro. What can I do to improve its metabolic stability?
Poor metabolic stability can limit the in vivo efficacy of a promising compound. Identifying the metabolic soft spots and making appropriate structural modifications is crucial.
Identifying Metabolic Hotspots:
-
Metabolite Identification Studies: Use techniques like LC-MS/MS to identify the major metabolites of your compound after incubation with liver microsomes or hepatocytes.
-
In Silico Prediction Tools: Computational tools can predict potential sites of metabolism on your molecule.
Strategies to Enhance Metabolic Stability:
-
Blocking Metabolic Sites: Introduce chemical modifications at or near the sites of metabolism to hinder enzymatic degradation. This can include replacing a metabolically labile hydrogen with a fluorine atom or a methyl group.
-
Scaffold Hopping: In some cases, replacing the imidazo[1,5-a]pyridine core with a different but structurally related heterocyclic system can improve metabolic stability while retaining biological activity. For instance, converting an imidazo[1,2-a]pyrimidine to an imidazo[1,5-a]pyridine has been shown to prevent metabolism by aldehyde oxidase (AO).[1]
I am observing off-target effects with my kinase inhibitor. How can I investigate and mitigate this?
Off-target effects are a common concern with kinase inhibitors due to the high degree of similarity in the ATP-binding pocket across the kinome.
Investigating Off-Target Activity:
-
Kinome Profiling: Screen your compound against a panel of kinases to identify potential off-target interactions.
-
Computational Modeling: Molecular docking studies can help predict the binding of your compound to other kinases.
Mitigating Off-Target Effects:
-
Structure-Based Drug Design: Use the structural information of your target and off-target kinases to design more selective inhibitors.
-
SAR-Guided Optimization: Systematically modify your compound to reduce its affinity for off-target kinases while maintaining or improving its potency for the primary target.
Frequently Asked Questions (FAQs)
What are the most common biological targets for imidazo[1,5-a]pyridine derivatives?
Imidazo[1,5-a]pyridine derivatives have been investigated for a wide range of biological activities and have shown potential as inhibitors of various enzymes, including kinases.[2] One of the key signaling pathways often modulated by related imidazopyridine scaffolds is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3][4][5]
What is a standard starting point for assessing the bioactivity of a new imidazo[1,5-a]pyridine derivative?
A common starting point is to perform a cell viability assay, such as the MTT assay, on a panel of relevant cancer cell lines. This will provide an initial indication of the compound's cytotoxic or anti-proliferative potential and can help determine the half-maximal inhibitory concentration (IC50).
How do I choose the appropriate cell lines for my experiments?
The choice of cell lines should be guided by the therapeutic area of interest and the hypothesized mechanism of action of your compound. For example, if you are targeting a specific kinase that is known to be overexpressed or mutated in a particular cancer type, you should select cell lines that reflect this genetic background.
Quantitative Data Summary
The following tables summarize the structure-activity relationship (SAR) data for imidazo[4,5-c]pyridine and imidazo[1,2-a]pyridine derivatives as kinase inhibitors. While not specific to the imidazo[1,5-a]pyridine scaffold, this data can provide valuable insights for designing more potent compounds.
Table 1: SAR of Imidazo[4,5-c]pyridin-2-one Derivatives as Src and Fyn Kinase Inhibitors [6]
| Compound | R1 | R2 | Src Inhibition (%) @ 1µM | Fyn Inhibition (%) @ 1µM |
| 1a | Phenyl | 4-Chlorophenyl | 55 | 48 |
| 1b | m-Tolyl | 4-Chlorophenyl | 62 | 55 |
| 1d | Cyclopentyl | 4-Chlorophenyl | 98 | 95 |
| 1e | Cyclohexyl | 4-Chlorophenyl | 92 | 88 |
| 1g | Isobutyl | 4-Chlorophenyl | 25 | 18 |
Table 2: SAR of Imidazo[1,2-a]pyridine Derivatives as Nek2 Inhibitors
| Compound | R1 | R2 | MGC-803 IC50 (µM) |
| 28a | H | 4-Fluorophenyl | 1.25 |
| 28b | H | 4-Chlorophenyl | 0.87 |
| 28c | H | 4-Bromophenyl | 0.56 |
| 28d | H | 4-Trifluoromethylphenyl | 0.23 |
| 28e | H | 4-Methoxyphenyl | 0.038 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of imidazo[1,5-a]pyridine derivatives on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Imidazo[1,5-a]pyridine derivative (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,5-a]pyridine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: EGFR Kinase Assay (Luminescent)
This protocol describes a general method for measuring the inhibitory activity of imidazo[1,5-a]pyridine derivatives against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer
-
ATP
-
Poly(Glu, Tyr) peptide substrate
-
Imidazo[1,5-a]pyridine derivative (stock solution in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the imidazo[1,5-a]pyridine derivative in kinase assay buffer. Prepare a solution of EGFR kinase and the peptide substrate in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions, followed by the EGFR kinase/substrate solution. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol. This typically involves a two-step process of depleting the remaining ATP and then converting ADP to ATP, which is used in a luciferase reaction to generate a light signal.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control and determine the IC50 value.
Protocol 3: Metabolic Stability Assay (Liver Microsomes)
This protocol provides a general method for assessing the metabolic stability of an imidazo[1,5-a]pyridine derivative using liver microsomes.
Materials:
-
Human, rat, or mouse liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Imidazo[1,5-a]pyridine derivative (stock solution in DMSO)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the imidazo[1,5-a]pyridine derivative in phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the half-life (t1/2) and intrinsic clearance (CLint).
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by an imidazo[1,5-a]pyridine derivative.
Caption: General experimental workflow for the biological evaluation of imidazo[1,5-a]pyridine derivatives.
Caption: Troubleshooting workflow for addressing low bioactivity in imidazo[1,5-a]pyridine derivatives.
References
- 1. ul.netd.ac.za [ul.netd.ac.za]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - East China Normal University [pure.ecnu.edu.cn:443]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
Technical Support Center: Overcoming Solubility Challenges with Imidazo[1,5-a]pyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with imidazo[1,5-a]pyridine compounds in various assays.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,5-a]pyridine compound is poorly soluble in aqueous assay buffer, leading to precipitation and inconsistent results. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like imidazo[1,5-a]pyridines. The first step is to systematically assess and understand the solubility of your compound. This will guide the selection of an appropriate solubilization strategy.
Initial Troubleshooting Workflow:
Caption: Initial workflow for troubleshooting poor compound solubility.
-
Determine Kinetic and Thermodynamic Solubility:
-
Kinetic solubility reflects the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. This mimics typical assay conditions.
-
Thermodynamic solubility is the true equilibrium solubility of the compound in the assay buffer.
-
-
Analyze Compound Purity: Impurities can sometimes contribute to poor solubility or precipitation.
Q2: How can I use co-solvents to improve the solubility of my imidazo[1,5-a]pyridine compound for in vitro assays?
A2: Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic compounds.[1] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are commonly used. The key is to use the lowest concentration of co-solvent necessary to achieve solubility, as high concentrations can sometimes interfere with the assay.
Experimental Protocol: Co-solvent Solubility Optimization
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your imidazo[1,5-a]pyridine compound in 100% DMSO (e.g., 10-50 mM).
-
Create Co-solvent Mixtures: Prepare a series of aqueous buffers containing varying percentages of your chosen co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).
-
Determine Kinetic Solubility: Add small aliquots of the compound's DMSO stock to each co-solvent mixture to create a dilution series.
-
Observe for Precipitation: Incubate the solutions under assay conditions (temperature, time) and visually inspect for any precipitation. Turbidity measurements using a plate reader can provide a more quantitative assessment.
-
Select Optimal Concentration: Choose the lowest co-solvent concentration that maintains the compound in solution at the desired assay concentration.
Table 1: Representative Solubility of a Hypothetical Imidazo[1,5-a]pyridine in a DMSO/Aqueous Buffer System
| DMSO Concentration (%) | Maximum Soluble Concentration (µM) |
| 0.1 | < 1 |
| 0.5 | 15 |
| 1.0 | 50 |
| 2.0 | > 100 |
Q3: Can adjusting the pH of my assay buffer improve the solubility of my imidazo[1,5-a]pyridine compound?
A3: Yes, for ionizable compounds, pH can have a significant impact on solubility. Imidazo[1,5-a]pyridines are basic compounds and their solubility can often be increased in acidic conditions due to the formation of a more soluble protonated species.
Experimental Protocol: pH-Dependent Solubility Profiling
-
Prepare Buffers: Prepare a series of buffers with a range of pH values relevant to your assay (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add Excess Compound: Add an excess of the solid imidazo[1,5-a]pyridine compound to each buffer.
-
Equilibrate: Shake the samples for 24-48 hours at a constant temperature to reach equilibrium.
-
Separate Solid: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify Soluble Compound: Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Table 2: Illustrative pH-Solubility Profile for an Imidazo[1,5-a]pyridine Derivative
| pH | Solubility (µg/mL) |
| 5.0 | 150 |
| 6.0 | 45 |
| 7.0 | 5 |
| 7.4 | 2 |
| 8.0 | < 1 |
Q4: My compound's solubility is still a problem even with co-solvents and pH adjustments. What other formulation strategies can I try?
A4: For compounds with very low intrinsic solubility, advanced formulation strategies like complexation with cyclodextrins can be highly effective. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent aqueous solubility.
Experimental Protocol: Preparation of an Imidazo[1,5-a]pyridine-Cyclodextrin Inclusion Complex
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Dissolution: Dissolve the cyclodextrin in your aqueous buffer with stirring.
-
Compound Addition: Slowly add the imidazo[1,5-a]pyridine compound (as a solid or concentrated stock in a minimal amount of organic solvent) to the cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature or with gentle heating for several hours to facilitate the formation of the inclusion complex.
-
Characterization (Optional): Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC) can be used to confirm complex formation.
-
Solubility Measurement: Determine the solubility of the compound in the cyclodextrin solution as described previously.
Table 3: Example of Solubility Enhancement with Cyclodextrin
| Formulation | Solubility (µM) |
| Aqueous Buffer (pH 7.4) | 1.5 |
| 5% HP-β-CD in Buffer | 120 |
| 10% HP-β-CD in Buffer | 250 |
Signaling Pathway and Experimental Workflow Diagrams
Imidazo[1,5-a]pyridine compounds have shown promise in various therapeutic areas, including oncology, and as anti-infective agents. The following diagrams illustrate some of the key signaling pathways and experimental workflows relevant to their study.
Anticancer Activity: PI3K/Akt/mTOR Signaling Pathway
Many imidazo[1,5-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,5-a]pyridine.
Anti-inflammatory and Anticancer Activity: STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are key regulators of inflammation and are often constitutively active in cancer cells, promoting tumor growth and survival.
Caption: Dual inhibition of STAT3 and NF-κB pathways.
Antileishmanial Activity: Leishmania Infection Cycle
Imidazo[1,5-a]pyridines are being investigated for their potential to treat leishmaniasis, a parasitic disease. Understanding the parasite's life cycle is key to developing effective therapies.
Caption: Targeting the amastigote stage of Leishmania.
Antitubercular Activity: Mycobacterium tuberculosis Infection Pathway
Certain imidazo[1,5-a]pyridine derivatives show activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Caption: Targeting intracellular M. tuberculosis.
References
Technical Support Center: Functionalization of the Imidazo[1,5-a]pyridine Core
Welcome to the technical support center for the functionalization of the imidazo[1,5-a]pyridine core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to selectivity issues encountered during the chemical modification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for electrophilic and metal-catalyzed functionalization on the imidazo[1,5-a]pyridine core?
A1: The imidazo[1,5-a]pyridine core has several positions available for functionalization. The reactivity of these sites is influenced by the electronic properties of the bicyclic system. The imidazole ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack and C-H activation. The most common sites for functionalization are the C1, C3, and C5 positions. The C3 position is often the most nucleophilic and readily undergoes electrophilic substitution. The C1 and C5 positions are also reactive, particularly in metal-catalyzed C-H functionalization reactions.
Q2: I am getting a mixture of regioisomers when trying to functionalize my imidazo[1,5-a]pyridine. How can I improve the selectivity?
A2: Achieving high regioselectivity is a common challenge in the functionalization of the imidazo[1,5-a]pyridine core. The formation of a mixture of isomers, often at the C1 and C3 positions or the C3 and C5 positions, can be influenced by several factors. To improve selectivity, consider the following:
-
Choice of Catalyst and Ligands: The catalyst system plays a crucial role in directing the functionalization to a specific position. For example, in C-H activation, different metal catalysts and ligands can favor different sites.
-
Directing Groups: Introducing a directing group onto the imidazo[1,5-a]pyridine core can effectively guide the functionalization to a specific position, often overriding the inherent reactivity of the heterocycle.
-
Reaction Conditions: Temperature, solvent, and the nature of the base or additives can significantly impact the regiochemical outcome of the reaction. Systematic optimization of these parameters is often necessary.
-
Substituent Effects: The electronic and steric properties of substituents already present on the imidazo[1,5-a]pyridine ring can influence the position of further functionalization.
Q3: How can I selectively functionalize the C5 position of the imidazo[1,5-a]pyridine ring?
A3: Selective functionalization at the C5 position can be challenging due to the high reactivity of the C3 position. However, specific strategies have been developed to achieve C5 selectivity. One notable method is the use of a cooperative catalytic system, such as a combination of nickel and an aluminum co-catalyst, for C-H alkenylation. The presence of the aluminum species can promote remote C-H activation at the C5 position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in C-H Alkenylation (Mixture of C3 and C5 isomers)
When performing a nickel-catalyzed C-H alkenylation of an imidazo[1,5-a]pyridine with an alkyne, you may observe a mixture of C3 and C5-alkenylated products, with the C3 isomer often being the major or exclusive product.
Troubleshooting Workflow:
Regiodivergent Alkenylation Workflow
Explanation:
A controlled regiodivergent C-H bond activation of imidazo[1,5-a]pyridine can be achieved. The synergistic cooperation between a nickel catalyst and an aluminum co-catalyst is key to controlling the regioselectivity.
-
For C5-selectivity: The addition of an aluminum reagent, such as trimethylaluminum (AlMe₃), promotes remote C-H activation at the C5 position.
-
For C3-selectivity: Excluding the aluminum co-catalyst from the reaction mixture favors functionalization at the more electronically favored C3 position.
Quantitative Data: Regioselective Ni-Catalyzed Alkenylation
| Entry | Catalyst System | Position | Yield (%) |
| 1 | Ni(cod)₂ / IPr | C3 | >95 |
| 2 | Ni(cod)₂ / IPr / AlMe₃ | C5 | 85 |
Experimental Protocol: Selective C5-Alkenylation
Materials:
-
Imidazo[1,5-a]pyridine substrate
-
Alkyne
-
Ni(cod)₂ (Nickel(0)-bis(1,5-cyclooctadiene))
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
AlMe₃ (Trimethylaluminum, 2.0 M in toluene)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the imidazo[1,5-a]pyridine substrate (1.0 equiv), Ni(cod)₂ (10 mol %), and IPr (10 mol %).
-
Add the anhydrous solvent.
-
Add the alkyne (1.2 equiv).
-
Slowly add AlMe₃ (1.5 equiv) to the stirred solution at room temperature.
-
Heat the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with a suitable reagent (e.g., saturated aqueous Rochelle's salt solution).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Issue 2: Lack of Selectivity in Phosphination of Diiodoimidazo[1,5-a]pyridine
Attempts to selectively phosphinate or couple an aryl group to a 1,3-diiodoimidazo[1,5-a]pyridine may result in a roughly 1:1 mixture of inseparable regioisomers.[1]
Troubleshooting Strategy:
Direct selective functionalization of the di-iodinated substrate is challenging. A more reliable approach is a stepwise functionalization strategy starting from the parent imidazo[1,5-a]pyridine.
Proposed Synthetic Pathway for Selective Phosphination:
Stepwise Functionalization Workflow
Explanation:
Instead of starting with a di-iodinated compound, a more selective synthesis can be achieved through a multi-step sequence:
-
Monohalogenation: Selectively iodinate the C1 position of the parent imidazo[1,5-a]pyridine using an iodinating agent like N-iodosuccinimide (NIS).[1]
-
Phosphination: Perform a palladium-catalyzed phosphination at the C1 position.
-
Further Functionalization: The resulting 1-phosphinoimidazo[1,5-a]pyridine can then be subjected to a second functionalization at a different position, for example, arylation at the C3 position, with greater control over the final product's structure.
Issue 3: Achieving Stereoselectivity in the Synthesis of Chiral Imidazo[1,5-a]pyridines
For applications in asymmetric catalysis and medicinal chemistry, the synthesis of enantiomerically pure imidazo[1,5-a]pyridines is often required.
Strategy: Use of Chiral Auxiliaries and Chiral Ligands
The introduction of chirality can be achieved by using chiral starting materials or by employing chiral catalysts and ligands.
Example: Synthesis of Chiral Imidazo[1,5-a]pyridine-Oxazoline Ligands
Chiral imidazo[1,5-a]pyridine-based N-heterocyclic carbene (NHC) ligands can be synthesized for use in asymmetric catalysis.
Synthetic Workflow for Chiral Ligand Synthesis:
Chiral Ligand Synthesis Workflow
Experimental Protocol: Three-Component Coupling for Chiral Imidazo[1,5-a]pyridinium Salts
This method allows for the incorporation of diverse and chiral substituents.
Materials:
-
Substituted picolinaldehyde
-
Chiral amine
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Solvent (e.g., acetonitrile)
Procedure:
-
In a vial, dissolve the substituted picolinaldehyde (1.0 equiv) and the chiral amine (1.0 equiv) in the chosen solvent.
-
Add formaldehyde (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.
-
Upon completion, the product can be isolated by precipitation or after removal of the solvent and purification by crystallization or column chromatography.
References
Validation & Comparative
Unveiling the Antitubercular Potential of Imidazo[1,5-a]pyridine Scaffolds: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antitubercular agents is a paramount challenge in global health. While the imidazo[1,2-a]pyridine core has been a significant focus of research, this guide provides a comparative analysis of the less explored but promising imidazo[1,5-a]pyridine derivatives, with a specific focus on the closely related imidazo[1,5-a]quinolines, for which recent experimental data is available.
Recent studies have highlighted the potential of imidazo[1,5-a]quinolines as a novel class of compounds with antimycobacterial properties. This guide synthesizes the available data to offer an objective comparison of their performance, supported by experimental evidence.
Comparative Antitubercular Activity
A 2024 study by Marner et al. investigated a series of imidazo[1,5-a]quinoline analogs and their metal complexes for their activity against Mycobacterium tuberculosis. The study revealed that while the parent compounds exhibited a range of activities, complexation with zinc often enhanced their potency and reduced cytotoxicity.[1][2]
The minimum inhibitory concentration (MIC) and the 90% inhibitory concentration (IC90) were determined against both a surrogate strain (M. tuberculosis H37Ra) and a virulent wild-type strain (M. tuberculosis ATCC 35801). The results for key compounds are summarized below, alongside a comparison with standard antitubercular drugs.
| Compound | M. tuberculosis H37Ra MIC (µM) | M. tuberculosis ATCC 35801 IC90 (µM) | Cytotoxicity (HepG2 IC50 in µM) |
| Imidazo[1,5-a]quinoline 5g | 1 | 136.2 | >100 |
| Zinc Complex C1 | ≤2 | 7.7 | >100 |
| Zinc Complex C7 | ≤2 | 17.72 | >100 |
| Rifampicin | 0.07 | - | - |
| Isoniazid | 0.3 - 1.4 | - | - |
| Bedaquiline | 0.03 - 1 | - | - |
Experimental Protocols
The evaluation of the antitubercular activity and cytotoxicity of the imidazo[1,5-a]quinoline derivatives involved the following key experimental methodologies:
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antitubercular activity of the synthesized compounds was primarily assessed using a broth microdilution method.
-
Bacterial Strains: Mycobacterium tuberculosis H37Ra (a surrogate strain) and Mycobacterium tuberculosis ATCC 35801 (a virulent wild-type strain) were utilized for the assays.[1][2]
-
Assay Principle: The assay determines the lowest concentration of a compound that inhibits the visible growth of the bacteria.
-
Procedure:
-
Bacterial cultures were grown to a specific optical density.
-
The compounds were serially diluted in a 96-well microplate.
-
The bacterial suspension was added to each well.
-
Plates were incubated under appropriate conditions.
-
Bacterial growth was determined by measuring optical density or using a growth indicator.
-
-
Data Analysis: The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Cytotoxicity Assay
The potential toxicity of the compounds to mammalian cells was evaluated to determine their selectivity index.
-
Cell Line: Human liver cancer cell line (HepG2) was used to assess cytotoxicity.[1][2]
-
Assay Principle: The assay measures the effect of the compounds on the viability of the cell line.
-
Procedure:
-
HepG2 cells were seeded in 96-well plates and allowed to adhere.
-
The cells were then treated with various concentrations of the test compounds.
-
After an incubation period, cell viability was assessed using a standard method, such as the MTT assay.
-
-
Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the screening and evaluation of novel antitubercular compounds, from initial synthesis to the determination of activity and toxicity.
Caption: Workflow for Antitubercular Drug Discovery.
Structure-Activity Relationship and Future Directions
The preliminary data on imidazo[1,5-a]quinolines suggests that this scaffold is a promising starting point for the development of new antitubercular drugs. The observation that metal complexation can significantly enhance activity while reducing toxicity opens up a new avenue for optimization.[1][2]
Further research is warranted to:
-
Explore the synthesis and evaluation of a broader range of imidazo[1,5-a]pyridine derivatives to establish a more comprehensive structure-activity relationship.
-
Elucidate the precise mechanism of action of these compounds against M. tuberculosis.
-
Optimize the lead compounds to improve their pharmacokinetic and pharmacodynamic properties.
The following diagram illustrates the conceptual relationship between the chemical scaffold, its modification, and the resulting biological activities.
Caption: Drug Development Logic for Imidazo[1,5-a]pyridines.
References
Comparative Guide to the Structure-Activity Relationship of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate Analogs as GABA-A Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of ethyl imidazo[1,5-a]pyridine-3-carboxylate analogs, focusing on their activity as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. Due to the limited availability of a comprehensive SAR table for this specific scaffold in publicly accessible literature, this guide synthesizes data from closely related imidazo[1,5-a] fused heterocyclic systems, particularly imidazo[1,5-a][1][2]benzodiazepines, to infer the likely SAR for the title compounds.
Introduction
This compound and its analogs are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their structural similarity to known benzodiazepine receptor ligands. These compounds are being investigated for their potential as anxiolytics, sedatives, and anticonvulsants, with their primary mechanism of action being the positive allosteric modulation of GABA-A receptors. The GABA-A receptor, a ligand-gated ion channel, is the primary target for benzodiazepines and other related drugs that enhance the inhibitory effects of GABA in the central nervous system. Understanding the structure-activity relationships of these analogs is crucial for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
Data Presentation: Hypothesized Structure-Activity Relationship
The following table summarizes the hypothesized structure-activity relationship for this compound analogs based on data from structurally related imidazo[1,5-a][1][2]benzodiazepine esters. The data is presented to illustrate the potential impact of substitutions at various positions on the core scaffold on the binding affinity to the benzodiazepine site of the GABA-A receptor.
| Compound ID | R1 (Position 1) | R2 (Position 5) | R3 (Position 7) | R4 (Position 8) | Ki (nM) at Benzodiazepine Receptor (Hypothesized) |
| 1 | H | H | H | H | > 1000 |
| 2 | Phenyl | H | H | H | 50 - 100 |
| 3 | H | Methyl | H | H | 200 - 500 |
| 4 | H | H | Chloro | H | 100 - 200 |
| 5 | H | H | H | Chloro | 50 - 100 |
| 6 | H | H | H | Nitro | 10 - 50 |
| 7 | H | H | H | Azido | < 10 |
| 8 | Phenyl | Methyl | Chloro | Chloro | 10 - 50 |
Note: The Ki values are hypothetical and intended to illustrate trends observed in related chemical series, where substitutions at positions analogous to R1, R3, and R4 on the imidazo[1,5-a]pyridine core significantly influence binding affinity. For instance, studies on related imidazo[1,5-a][1][2]benzodiazepines have shown that:
-
Substitution at the 8-position (analogous to R4) with halogens, nitro, or azido groups can enhance binding affinity.[3]
-
Aromatic substitutions at the 1-position (analogous to R1) can be well-tolerated or beneficial for activity.
-
The nature of the ester group at the 3-position also plays a role in modulating affinity and selectivity for different GABA-A receptor subtypes.[3]
Experimental Protocols
The following is a detailed methodology for a representative in vitro GABA-A receptor binding assay, a key experiment for evaluating the affinity of this compound analogs.
Radioligand Binding Assay for GABA-A Receptor (Benzodiazepine Site)
Objective: To determine the binding affinity (Ki) of test compounds for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat whole brain tissue
-
[³H]-Flumazenil (radioligand)
-
Diazepam (non-labeled competing ligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge (capable of 48,000 x g)
-
Glass fiber filters
-
Scintillation vials
-
Scintillation counter
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Membrane Preparation:
-
Rat brains are homogenized in ice-cold Tris-HCl buffer.
-
The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.
-
The supernatant is discarded, and the pellet is resuspended in fresh buffer.
-
This washing step is repeated three times to remove endogenous GABA.
-
The final pellet is resuspended in buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
Assay tubes are prepared in triplicate for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Contains [³H]-Flumazenil and the membrane preparation.
-
Non-specific Binding: Contains [³H]-Flumazenil, the membrane preparation, and a high concentration of unlabeled diazepam (e.g., 10 µM) to saturate the specific binding sites.
-
Test Compound: Contains [³H]-Flumazenil, the membrane preparation, and varying concentrations of the this compound analog.
-
The final assay volume is brought to 1 mL with buffer.
-
The tubes are incubated for 60 minutes at 4°C.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters under vacuum.
-
The filters are washed three times with ice-cold buffer to remove unbound radioligand.
-
The filters are placed in scintillation vials with scintillation cocktail.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Flumazenil (IC50) is determined by non-linear regression analysis.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Below are diagrams illustrating key concepts related to the structure-activity relationship of this compound analogs.
Caption: Workflow for SAR studies of this compound analogs.
Caption: Signaling pathway of GABA-A receptor modulation by this compound analogs.
References
- 1. Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate as novel, highly potent, and safe antianxiety agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of imidazo[1,5-a][1,4]benzodiazepine esters with high affinities and selectivities at "diazepam-insensitive" benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazopyridine Derivatives and First-Line Antitubercular Agents
An Objective Evaluation for Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents. While extensive research exists for various heterocyclic compounds, this guide focuses on the available data for imidazopyridine derivatives and their efficacy relative to established first-line tuberculosis drugs.
Important Note on Ethyl imidazo[1,5-a]pyridine-3-carboxylate: As of this review, specific studies detailing the in vitro or in vivo efficacy of this compound against Mycobacterium tuberculosis are not available in the public domain. However, significant research has been conducted on related imidazopyridine scaffolds, particularly imidazo[1,2-a]pyridines and imidazo[1,5-a]quinolines, which have demonstrated promising antitubercular activity. This guide will therefore focus on the broader class of imidazopyridine derivatives for which experimental data exists, providing a valuable comparative context for researchers.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy, specifically the Minimum Inhibitory Concentration (MIC), of several imidazopyridine derivatives and the first-line antituberculosis drugs against the standard drug-susceptible H37Rv strain of M. tuberculosis. The MIC is a crucial metric representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound/Drug | Class/Target | MIC against M. tuberculosis H37Rv (µg/mL) | MIC against M. tuberculosis H37Rv (µM) |
| Imidazopyridine Derivatives | |||
| Imidazo[1,2-a]pyridine-3-carboxamides (Representative) | QcrB (ATP Synthesis) | <0.025 - 0.054[1] | <0.035[2] |
| Imidazo[1,5-a]quinoline-Zinc Complex (C1) | Not specified | - | 7.7[3] |
| First-Line Antituberculosis Drugs | |||
| Isoniazid (INH) | Mycolic Acid Synthesis (InhA) | 0.015 - 0.4[4][5] | - |
| Rifampicin (RIF) | RNA Polymerase (RpoB) | 0.1 - 1.0[5][6] | - |
| Pyrazinamide (PZA) | Trans-translation (RpsA), Fatty Acid Synthase I | 25 - 50 (at acidic pH)[7][8][9] | - |
| Ethambutol (EMB) | Arabinogalactan Synthesis (EmbB) | 0.8 - 8.0[10][11] | - |
Note: The MIC values for Pyrazinamide are highly dependent on the pH of the culture medium, with higher activity observed at acidic pH, which mimics the intracellular environment where M. tuberculosis resides.
Experimental Protocols
The determination of a compound's antitubercular activity is a multi-step process, beginning with in vitro screening and progressing to more complex evaluations. Below are generalized protocols for key experiments.
In Vitro Drug Susceptibility Testing
A common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis is the broth microdilution method.
Objective: To determine the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microtiter plates
-
Test compounds and reference drugs (e.g., Isoniazid, Rifampicin)
-
Resazurin sodium salt solution (for colorimetric readout)
Procedure:
-
Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized concentration (e.g., McFarland standard 0.5).
-
Drug Dilution: The test compounds and reference drugs are serially diluted in the 96-well plates using the supplemented Middlebrook 7H9 broth.
-
Inoculation: The standardized bacterial suspension is added to each well containing the drug dilutions. Control wells (no drug) are also included.
-
Incubation: The plates are sealed and incubated at 37°C for a specified period, typically 7-14 days.
-
MIC Determination: After incubation, a growth indicator, such as resazurin, is added to each well. A color change (e.g., from blue to pink) indicates bacterial growth. The MIC is recorded as the lowest drug concentration in which no color change is observed, indicating growth inhibition.[12]
Intracellular Efficacy Testing
To assess the activity of a compound against M. tuberculosis residing within host cells, an intracellular susceptibility assay is performed.
Objective: To determine the efficacy of a drug against intracellular M. tuberculosis.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Mycobacterium tuberculosis H37Rv strain
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds and reference drugs
-
Lysis buffer
-
Agar plates (e.g., Middlebrook 7H11) for colony forming unit (CFU) enumeration
Procedure:
-
Macrophage Infection: Macrophages are seeded in multi-well plates and infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).
-
Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, the cells are washed to remove extracellular bacteria.
-
Drug Treatment: The infected macrophages are then treated with various concentrations of the test compounds or reference drugs.
-
Incubation: The treated cells are incubated for a defined period (e.g., 48-72 hours).
-
Cell Lysis and CFU Enumeration: The macrophages are lysed to release the intracellular bacteria. The lysate is serially diluted and plated on agar plates.
-
Data Analysis: After incubation of the agar plates, the number of CFUs is counted. The efficacy of the compound is determined by the reduction in CFU counts compared to untreated control cells.
Visualizing Pathways and Processes
To better understand the context of antitubercular drug discovery and the mechanism of action of certain imidazopyridines, the following diagrams are provided.
References
- 1. Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimycobacterial activity of imidazo[1,5-a]quinolines and their zinc-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Intracellular growth and drug susceptibility of Mycobacterium tuberculosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimycobacterial susceptibility evaluation of rifampicin and isoniazid benz-hydrazone in biodegradable polymeric nanoparticles against Mycobacterium tuberculosis H37Rv strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 9. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the activity of standard anti-tuberculosis drugs against intramacrophage Mycobacterium tuberculosis, in vitro: MGIT 960 as a viable alternative for BACTEC 460 | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 11. mdpi.com [mdpi.com]
- 12. Rapid Identification and Drug Susceptibility Testing of <i>Mycobacterium tuberculosis</i>: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - Journal of Laboratory Physicians [jlabphy.org]
A Comparative Analysis of Imidazo[1,5-a] and Imidazo[1,2-a]pyridine Scaffolds: Evaluating Antitubercular Potential
A comprehensive guide for researchers in drug discovery, this document contrasts the known biological activity of the extensively studied imidazo[1,2-a]pyridine scaffold, exemplified by the clinical candidate Telacebec (Q203), with the largely unexplored Ethyl imidazo[1,5-a]pyridine-3-carboxylate. Due to a notable lack of published data on the in vitro and in vivo activity of this compound, this guide leverages the rich dataset available for its isomeric counterpart to provide a framework for potential evaluation and highlights key experimental methodologies.
The imidazopyridine core is a significant scaffold in medicinal chemistry, with different isomeric forms demonstrating a wide range of biological activities.[1][2] While the imidazo[1,2-a]pyridine series has yielded potent antitubercular agents, the imidazo[1,5-a]pyridine scaffold remains comparatively unexplored in this therapeutic area. This guide serves to juxtapose the well-documented antitubercular profile of imidazo[1,2-a]pyridines with the potential of the imidazo[1,5-a]pyridine class, represented here by this compound.
Part 1: In Vitro Activity Comparison
The in vitro antitubercular activity of imidazo[1,2-a]pyridine-3-carboxamides is well-established, with numerous analogs exhibiting potent, low nanomolar activity against Mycobacterium tuberculosis (Mtb).[3][4] In contrast, published data on the specific antimycobacterial activity of this compound is not currently available. The following table summarizes representative data for the imidazo[1,2-a]pyridine class, which can serve as a benchmark for future studies on the imidazo[1,5-a]pyridine scaffold.
Table 1: In Vitro Antitubercular Activity of Representative Imidazo[1,2-a]pyridine Analogs
| Compound ID | Mtb Strain | MIC (μM) | Cytotoxicity (Vero cells, IC50 in μM) | Reference |
| Telacebec (Q203) | H37Rv | 0.004 | >128 | [4] |
| Compound 18 | H37Rv | 0.004 | Not Reported | [3] |
| Compound 13 | H37Rv | 0.02 | Not Reported | [3] |
| Compound 5 | H37Rv | 0.2 | Not Reported | [3] |
Part 2: In Vivo Efficacy Comparison
The promising in vitro activity of imidazo[1,2-a]pyridines has been translated into significant in vivo efficacy in murine models of tuberculosis.[3][4] These studies are crucial for evaluating a compound's therapeutic potential. As with the in vitro data, there is no published information on the in vivo efficacy of this compound. The data presented below for a key imidazo[1,2-a]pyridine analog illustrates the standard for preclinical evaluation.
Table 2: In Vivo Pharmacokinetic and Efficacy Data for a Potent Imidazo[1,2-a]pyridine Analog (Compound 18)
| Parameter | Value |
| Route of Administration | Oral (PO) |
| Dose (in mice) | 3 mg/kg |
| AUC | 3850 ng·h/mL |
| t1/2 | 13.2 h |
| Bioavailability | 31.1% |
| Reference | [3] |
Part 3: Mechanism of Action
A significant body of research has elucidated the mechanism of action for the antitubercular activity of imidazo[1,2-a]pyridines. These compounds target the cytochrome bcc complex (also known as complex III) of the mycobacterial electron transport chain.[5][6] Specifically, they bind to the QcrB subunit, inhibiting its function and leading to a depletion of ATP, which is essential for the bacterium's survival.[7][8] This validated target provides a clear pathway for mechanism-of-action studies for any novel antitubercular agents, including those from the imidazo[1,5-a]pyridine class.
Caption: Inhibition of the Mtb electron transport chain by imidazo[1,2-a]pyridines.
Part 4: Experimental Protocols
Detailed and standardized protocols are fundamental for the accurate assessment and comparison of novel drug candidates. Below are methodologies for key experiments in antitubercular drug discovery.
Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acids
A general and straightforward synthesis for the imidazo[1,2-a]pyridine scaffold involves the reaction of a substituted 2-aminopyridine with ethyl 2-chloroacetoacetate.[3][9] This is followed by saponification to yield the carboxylic acid intermediate, which can then be coupled with various amines to produce a library of carboxamide analogs.[3][9]
Caption: General synthetic workflow for imidazo[1,2-a]pyridine-3-carboxamides.
In Vitro Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a commonly used method for determining the MIC of compounds against Mtb.[10][11]
-
Preparation of Mtb Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of Mtb is added to each well.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Addition of Alamar Blue: Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.
-
Reading: A change in color from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
The murine model is the standard for preclinical in vivo efficacy testing of new antitubercular drug candidates.[12][13][14]
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.[12]
-
Infection: Mice are infected via a low-dose aerosol route with a virulent strain of M. tuberculosis (e.g., Erdman or H37Rv) to establish a chronic infection in the lungs.[12][15]
-
Treatment: Treatment with the test compound (administered, for example, by oral gavage) begins several weeks post-infection and continues for a defined period (e.g., 4-8 weeks). A vehicle control and a positive control group (e.g., treated with isoniazid and rifampicin) are included.[12]
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.[12]
-
CFU Enumeration: Serial dilutions of the tissue homogenates are plated on Middlebrook 7H11 agar plates. After incubation at 37°C for 3-4 weeks, the colony-forming units (CFU) are counted to determine the bacterial load in each organ.[12]
-
Data Analysis: The efficacy of the compound is determined by the reduction in the log10 CFU in the lungs and spleen compared to the untreated control group.
Caption: Workflow for in vivo efficacy testing in a murine tuberculosis model.
Conclusion
The imidazo[1,2-a]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent antitubercular agents with a clear mechanism of action and demonstrated in vivo efficacy. While this compound and its related scaffold are currently underrepresented in the literature, the established methodologies and benchmarks from the isomeric series provide a clear and robust roadmap for future investigations into their potential as novel therapeutics for tuberculosis. Researchers are encouraged to utilize the protocols and comparative data presented herein to guide their exploration of this and other novel chemical scaffolds in the urgent search for new anti-TB drugs.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 3. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amanote [app.amanote.com]
A Comparative Bioactivity Analysis of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds
A deep dive into the pharmacological profiles of two related heterocyclic scaffolds reveals distinct and overlapping bioactivities, offering a roadmap for future drug discovery and development.
The imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine cores are privileged heterocyclic structures in medicinal chemistry, each forming the foundation of numerous biologically active compounds. While structurally similar, the variation in the nitrogen atom's position within the fused imidazole ring leads to significant differences in their physicochemical properties and, consequently, their interactions with biological targets. This guide provides a comparative analysis of their bioactivity, supported by experimental data, to inform researchers and drug development professionals in their quest for novel therapeutics.
At a Glance: Comparative Bioactivity
| Biological Target | Imidazo[1,5-a]pyridine Derivatives | Imidazo[1,2-a]pyridine Derivatives |
| Anticancer Activity | Emerging evidence of potent cytotoxicity against various cancer cell lines. | Well-established broad-spectrum anticancer activity, including inhibition of key signaling pathways. |
| Kinase Inhibition | Limited publicly available data. | Potent inhibitors of various kinases, including PI3K, mTOR, and FLT3. |
| GABA-A Receptor Modulation | Limited publicly available data. | Positive allosteric modulators with applications in neuroscience. |
| Other Activities | Phosphodiesterase 10A (PDE10A) inhibitors, 5-HT4 receptor partial agonists. | Antitubercular, anti-inflammatory, and antiviral activities. |
In-Depth Analysis: Anticancer Activity
Both imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds have demonstrated significant potential as anticancer agents. However, the breadth of research and established mechanisms of action are more extensive for the imidazo[1,2-a]pyridine class.
Imidazo[1,5-a]pyridine Derivatives: An Emerging Threat to Cancer Cells
Recent studies have highlighted the cytotoxic potential of imidazo[1,5-a]pyridine-based compounds. For instance, a series of imidazo[1,5-a]pyridine-based chalcones exhibited promising cytotoxicity against a panel of human cancer cell lines.
Table 1: Anticancer Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,5-a]pyridine-chalcone derivative | MDA-MB-231 (Breast) | 3.26 ± 0.56 | [1] |
| Imidazo[1,5-a]pyridine-chalcone derivative | MDA-MB-231 (Breast) | 4.23 ± 0.25 | [1] |
These findings underscore the potential of the imidazo[1,5-a]pyridine scaffold as a starting point for the development of novel anticancer drugs. The mechanism of action for some of these compounds is believed to involve the disruption of microtubule dynamics.[1]
Imidazo[1,2-a]pyridine Derivatives: A Well-Established Anticancer Scaffold
The imidazo[1,2-a]pyridine nucleus is a cornerstone of many potent anticancer agents. Its derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR and Wnt/β-catenin.[2][3]
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [3][4] |
| IP-6 | HCC1937 (Breast) | 47.7 | [3][4] |
| IP-7 | HCC1937 (Breast) | 79.6 | [3][4] |
| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | [5] |
| Compound 18 | MCF-7 (Breast) | 14.81 ± 0.20 | [5] |
| Imidazopyridine-quinoline hybrid 8 | HeLa (Cervical) | 0.34 | [6] |
| Imidazopyridine-quinoline hybrid 12 | MDA-MB-231 (Breast) | 0.29 | [6] |
The extensive research on imidazo[1,2-a]pyridines provides a rich dataset for structure-activity relationship (SAR) studies, guiding the design of more potent and selective anticancer compounds.
Kinase Inhibition: A Tale of Two Scaffolds
Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The imidazo[1,2-a]pyridine scaffold has been extensively explored for kinase inhibitory activity, while data for the imidazo[1,5-a]pyridine core remains limited in the public domain.
Imidazo[1,2-a]pyridine: A Privileged Scaffold for Kinase Inhibitors
Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of several kinases, playing a significant role in anticancer drug development.
Table 3: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| PI3Kα Inhibitor | PI3Kα | 2 | [7] |
| PI3K/mTOR Dual Inhibitor (15a) | PI3Kα | Not specified | [8] |
| FLT3 Inhibitor (24) | FLT3 | Corresponds with cell line IC50 | [9] |
The versatility of the imidazo[1,2-a]pyridine scaffold allows for fine-tuning of selectivity and potency against specific kinases, making it a highly attractive framework for targeted cancer therapy.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Neurological Applications: Targeting Receptors in the CNS
Both scaffolds have shown promise in modulating central nervous system (CNS) targets, suggesting their potential for treating neurological and psychiatric disorders.
Imidazo[1,5-a]pyridine Derivatives: Modulators of PDE10A and 5-HT4
Imidazo[1,5-a]pyridines have been identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), a target for antipsychotic drug development.[10] Furthermore, derivatives of this scaffold have been developed as 5-HT4 receptor partial agonists for the potential treatment of cognitive disorders associated with Alzheimer's disease.[11]
Imidazo[1,2-a]pyridine Derivatives: GABA-A Receptor Modulators
The imidazo[1,2-a]pyridine core is famously present in zolpidem, a widely prescribed sedative-hypnotic that acts as a positive allosteric modulator of the GABA-A receptor. This highlights the scaffold's potential for developing drugs targeting anxiety, insomnia, and other CNS disorders.
Experimental Protocols
Anticancer Activity Assessment: MTT Assay
A common method to evaluate the cytotoxic effects of compounds on cancer cell lines is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Kinase Inhibition Assay
Biochemical assays are employed to determine the inhibitory activity of compounds against specific kinases.
Methodology:
-
Assay Setup: The kinase, a suitable substrate (e.g., a peptide), and ATP are combined in a buffer solution in a microplate well.
-
Compound Addition: The test compound at various concentrations is added to the wells.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature.
-
Detection: The extent of the kinase reaction (i.e., substrate phosphorylation) is measured. This can be done using various methods, such as detecting the amount of ADP produced (e.g., ADP-Glo assay) or using phospho-specific antibodies.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
GABA-A Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the GABA-A receptor are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]flumazenil) that binds to the benzodiazepine site of the GABA-A receptor, in the presence and absence of the test compound at various concentrations.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
Conclusion
The imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds both hold immense promise for the development of novel therapeutics. While the imidazo[1,2-a]pyridine core is well-established, particularly in the realms of anticancer and CNS-active agents, the imidazo[1,5-a]pyridine scaffold is an emerging area with demonstrated potential in oncology and neurology. This comparative analysis provides a valuable resource for medicinal chemists and pharmacologists, highlighting the distinct and overlapping bioactivities of these two important heterocyclic systems and paving the way for the rational design of next-generation therapies. Further exploration of the imidazo[1,5-a]pyridine scaffold is warranted to fully unlock its therapeutic potential.
References
- 1. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Cross-Reactivity Guide for Ethyl imidazo[1,5-a]pyridine-3-carboxylate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of Ethyl imidazo[1,5-a]pyridine-3-carboxylate, a key heterocyclic scaffold, against established inhibitors in two prominent therapeutic areas: human dihydroorotate dehydrogenase (hDHODH) inhibition and YAP/TAZ-TEAD pathway modulation. Due to the limited publicly available cross-reactivity data for this compound itself, this guide presents a proposed investigational workflow. It outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive assessment of its selectivity profile.
Introduction to the Compounds
This compound serves as a versatile starting material in the synthesis of various biologically active molecules. Its derivatives have shown promise as inhibitors of hDHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway and a target for autoimmune diseases and cancer.[1][2] Additionally, the imidazo[1,5-a]pyridine core is being explored for the development of inhibitors of the YAP/TAZ-TEAD transcriptional complex, a key driver in various cancers.
For a robust comparative analysis, this guide includes two well-characterized alternative compounds:
-
Brequinar: A potent and selective inhibitor of hDHODH that has been extensively studied in preclinical and clinical settings for its anticancer and immunosuppressive properties.[1][3]
-
Verteporfin: A benzoporphyrin derivative identified as an inhibitor of the interaction between YAP/TAZ and TEAD transcription factors, thereby disrupting this oncogenic signaling pathway.[4][5]
Proposed Cross-Reactivity Screening Cascade
A systematic approach is essential to characterize the selectivity of a new chemical entity. The following workflow is proposed for evaluating the cross-reactivity of this compound.
Comparative Data Summary
The following tables present a template for summarizing the quantitative data that would be generated from the proposed cross-reactivity studies.
Table 1: On-Target Potency Comparison
| Compound | Primary Target | Assay Type | IC50 / Ki (nM) |
| This compound | hDHODH | Enzymatic | To be determined |
| Brequinar | hDHODH | Enzymatic | Literature Value |
| This compound | YAP/TAZ-TEAD | Reporter Gene | To be determined |
| Verteporfin | YAP/TAZ-TEAD | Co-IP / Reporter Gene | Literature Value |
Table 2: Off-Target Liability Profile (Selected Targets from Broad Panel Screen)
| Target | This compound (% Inhibition @ 10 µM) | Brequinar (% Inhibition @ 10 µM) | Verteporfin (% Inhibition @ 10 µM) |
| Adenosine A1 Receptor | To be determined | Literature Value | Literature Value |
| hERG Potassium Channel | To be determined | Literature Value | Literature Value |
| Cyclooxygenase-2 (COX-2) | To be determined | Literature Value | Literature Value |
| Phosphodiesterase 4 (PDE4) | To be determined | Literature Value | Literature Value |
| ...additional targets | ... | ... | ... |
Table 3: Kinase Selectivity Profile (Selected Kinases)
| Kinase | This compound (% Control @ 10 µM) | Brequinar (% Control @ 10 µM) | Verteporfin (% Control @ 10 µM) |
| EGFR | To be determined | Literature Value | Literature Value |
| SRC | To be determined | Literature Value | Literature Value |
| LATS1 | To be determined | Literature Value | Literature Value |
| ABL1 | To be determined | Literature Value | Literature Value |
| ...additional kinases | ... | ... | ... |
Key Signaling Pathways
Understanding the primary signaling pathways of the target compounds is crucial for interpreting cross-reactivity data and predicting potential biological effects.
Experimental Protocols
Detailed, standardized protocols are critical for generating reproducible and comparable data.
Protocol for Broad Panel Radioligand Binding Assay (Representative GPCR Target)
This protocol is representative of assays performed in broad panels like those offered by Eurofins CEREP.
-
Membrane Preparation:
-
Homogenize tissue or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA assay.
-
-
Binding Assay:
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of a specific radioligand (e.g., [³H]-dopamine for dopamine receptors) at a concentration near its Kd.
-
Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM unlabeled dopamine), and 50 µL of the radioligand.
-
Test Compound: Add 150 µL of membrane preparation, 50 µL of the test compound (dissolved in DMSO and diluted in assay buffer, typically to a final concentration of 10 µM), and 50 µL of the radioligand.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Express the effect of the test compound as a percentage of inhibition of specific binding.
-
Protocol for hDHODH Enzymatic Inhibition Assay
This colorimetric assay measures the enzymatic activity of hDHODH.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Substrates: Dihydroorotate and Coenzyme Q10 (or a soluble analog like DCIP).
-
Enzyme: Recombinant human DHODH.
-
Test Compounds: Prepare a serial dilution of the test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 1 µL of the test compound dilution (or DMSO for control).
-
Add 25 µL of the hDHODH enzyme solution and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a substrate mix containing dihydroorotate and the electron acceptor (e.g., DCIP).
-
Monitor the reduction of the electron acceptor (e.g., the decrease in absorbance of DCIP at 600 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the kinetic read.
-
Normalize the velocities to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol for YAP/TAZ-TEAD Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with a TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase) and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase).
-
-
Compound Treatment:
-
After 24 hours of transfection, re-plate the cells into a 96-well plate.
-
Allow the cells to adhere for several hours.
-
Treat the cells with a serial dilution of the test compounds (including this compound and Verteporfin) for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Express the data as a percentage of the activity of the vehicle-treated control.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Conclusion
The imidazo[1,5-a]pyridine scaffold is a valuable starting point for the development of novel therapeutics. However, a thorough understanding of a compound's selectivity is paramount for ensuring its safety and efficacy. By employing a systematic cross-reactivity screening cascade, as outlined in this guide, researchers can build a comprehensive profile for this compound. Comparing its on- and off-target activities with established alternatives like Brequinar and Verteporfin will provide crucial insights into its potential liabilities and therapeutic window, ultimately guiding further drug development efforts.
References
- 1. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Brequinar - Wikipedia [en.wikipedia.org]
- 4. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Fluorescent Properties of Imidazo[1,5-a]pyridine Probes
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold has emerged as a versatile and robust platform in the development of fluorescent probes.[1][2] These heterocyclic compounds are gaining significant attention due to their intrinsic photophysical properties, including high stability, a compact structure, and the ease with which their fluorescent characteristics can be tuned through chemical modification.[3][4] Their applications are diverse, ranging from optoelectronics and chemical sensors to bioimaging and as ligands in coordination chemistry.[2]
This guide provides a comprehensive benchmark of imidazo[1,5-a]pyridine-based fluorescent probes, comparing their performance metrics with commonly used alternative fluorophores. Detailed experimental protocols for key performance assays are also provided to ensure reproducibility and aid in the selection of the most suitable probe for your research needs.
Quantitative Data on Fluorescent Properties
The performance of a fluorescent probe is defined by several key photophysical parameters. The following tables summarize these properties for a selection of imidazo[1,5-a]pyridine derivatives and compare them against other popular classes of fluorescent dyes.
Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives
| Compound/Derivative | Max Excitation (λex, nm) | Max Emission (λem, nm) | Stokes Shift (nm / cm-1) | Quantum Yield (Φ) | Solvent / Conditions |
| BPy-FL | Not Specified | ~520 | ~7000 cm-1 | 0.776 (in solution) | THF |
| BPy-FL (Solid State) | Not Specified | Not Specified | Not Specified | 0.936 (solid state) | Solid Film |
| Trifluoromethylated IPY | Not Specified | Not Specified | up to 150 nm | 0.13 - 0.39 | Acetonitrile |
| Methoxylated IPY | Not Specified | Not Specified | Not Specified | 0.22 - 0.50 | Not Specified |
| Zn(II) Complex (bis-ligand) | ~380-400 | ~440 | Not Specified | up to 0.37 | Dichloromethane |
| IPY-based Probes (1-5) | ~350-400 | ~450-550 | >5000 cm-1 | Not Specified | Toluene |
| IPB-RL-1 (NIR Probe) | 380 | 760 | 380 nm | Not Specified | DMSO/PBS |
Note: IPY stands for Imidazo[1,5-a]pyridine. Data is compiled from multiple sources.[1][3][5][6][7]
Table 2: Comparative Photophysical Properties of Alternative Fluorescent Probes
| Fluorophore Family | Representative Probe | Max Excitation (λex, nm) | Max Emission (λem, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Feature |
| BODIPY | BODIPY FL | ~502 | ~511 | >80,000 | ~0.90 | High brightness, generally high photostability |
| ATTO | ATTO 532 | ~532 | ~552 | ~115,000 | ~0.90 | High brightness and photostability |
| Rhodamine | TMR | ~555 | ~580 | >90,000 | ~0.40 | Good photostability, widely used |
| Green Fluorescent Protein | mNeonGreen | 506 | 517 | 116,000 | 0.80 | Genetically encodable, bright |
| Green Fluorescent Protein | mGreenLantern | 490 | 501 | 90,000 | 0.97 | High quantum yield, good for quantification |
Note: Data is compiled from sources benchmarking various fluorescent probes.[8][9][10]
Key Performance Mechanisms and Workflows
The utility of a fluorescent probe is often determined by its response to specific environmental changes or analytes. This can involve mechanisms like FRET (Förster Resonance Energy Transfer) or environmentally sensitive solvatochromism. The general workflow for evaluating a new probe involves a series of standardized photophysical and stability tests.
Caption: General workflow for benchmarking fluorescent probes.
Caption: FRET-based mechanism for a responsive probe.[7]
Experimental Protocols
Reproducible and comparable data can only be achieved through standardized experimental protocols. The following sections detail the methodologies for determining the key performance indicators of fluorescent probes.
Determination of Molar Absorptivity (ε)
The molar absorptivity (or extinction coefficient) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.[11][12]
Materials:
-
Spectrophotometer (UV-Vis)
-
Matched quartz cuvettes (typically 1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
The fluorescent probe of interest
-
High-purity solvent (e.g., ethanol, PBS)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the fluorescent probe and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a concentrated stock solution (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of at least five dilutions from the stock solution with accurately known concentrations. The concentration range should yield absorbance values between 0.1 and 1.0 to ensure linearity.[13]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.[14]
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and zero the instrument at the wavelength of maximum absorbance (λmax).
-
Absorbance Measurement: Measure the absorbance of each of the diluted solutions at λmax, starting from the lowest concentration. Rinse the cuvette with the next solution to be measured before filling.[14]
-
Data Analysis:
-
Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
-
Perform a linear regression on the data points. The plot should be a straight line passing through the origin.
-
According to the Beer-Lambert Law, A = εbc , where 'b' is the path length of the cuvette (usually 1 cm).
-
The molar absorptivity (ε) is the slope of the line divided by the path length.[11] The units are typically M-1cm-1.
-
Measurement of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is typically measured using a comparative method with a well-characterized fluorescent standard.
Materials:
-
Fluorometer/spectrofluorometer
-
Matched quartz cuvettes
-
Fluorescent probe (sample)
-
Fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.
-
Absorbance Spectra: Record the UV-Vis absorbance spectra for both the sample and the standard.
-
Fluorescence Spectra:
-
Set the excitation wavelength for both the sample and the standard (ideally the same wavelength).
-
Record the fluorescence emission spectra for both, ensuring identical experimental conditions (e.g., excitation/emission slit widths).
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample (Isample) and the standard (Istd).
-
Determine the absorbance at the excitation wavelength for the sample (Asample) and the standard (Astd).
-
The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (η2sample / η2std)
-
Where Φstd is the quantum yield of the standard, 'I' is the integrated fluorescence intensity, 'A' is the absorbance at the excitation wavelength, and 'η' is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.
-
Assessment of Photostability
Photostability measures a fluorophore's resistance to photobleaching (fading) upon exposure to excitation light.[8]
Materials:
-
Fluorescence microscope with a sensitive camera (sCMOS or EMCCD) and appropriate filter sets.
-
Image acquisition software capable of time-lapse imaging.
-
The fluorescent probe of interest.
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation: Prepare a sample of the fluorescent probe for imaging. This can be done by immobilizing the probe on a coverslip or by imaging cells expressing or stained with the probe.[8]
-
Microscope Setup:
-
Select an appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Set the excitation light intensity. It is crucial to use the same intensity for all probes being compared.[8]
-
Adjust camera settings (exposure time, gain) to get a good signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition:
-
Find a field of view with a uniform distribution of the probe.
-
Acquire a time-lapse series of images under continuous illumination. The time interval and total duration will depend on how quickly the probe bleaches.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time-lapse series.
-
Normalize the intensity values to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[8][15] The decay curve can often be fitted to an exponential decay function to calculate the half-life precisely.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
- 6. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 7. An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells | PLOS One [journals.plos.org]
- 11. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]
- 12. How to Find Molar Absorptivity Using the Beer-Lambert Law | Chemistry | Study.com [study.com]
- 13. Virtual Labs [mas-iiith.vlabs.ac.in]
- 14. Virtual Labs [mas-iiith.vlabs.ac.in]
- 15. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of Imidazo[1,5-a]pyridine Inhibitors in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively explored as inhibitors of various key drug targets, including kinases and phosphodiesterases. This guide provides a comparative overview of molecular docking studies of imidazo[1,5-a]pyridine inhibitors, offering insights into their binding modes and structure-activity relationships against different protein targets. The information is intended to aid researchers in the rational design and development of novel therapeutics based on this versatile scaffold.
Comparative Analysis of Docking Performance
The following tables summarize the quantitative data from various docking studies of imidazo[1,5-a]pyridine and related imidazopyridine derivatives against several important biological targets. It is important to note that docking scores and binding energies are calculated using different software and scoring functions, and thus, direct comparison of absolute values across different studies should be approached with caution. The data is presented to illustrate the potential of the imidazo[1,5-a]pyridine scaffold to interact favorably with a range of protein active sites.
Table 1: Comparative Docking Data for Imidazo[1,5-a]pyridine and Related Analogs Against Kinase Targets
| Compound Class | Target Protein | Key Inhibitor/Analog | Docking Score (kcal/mol) | Experimental Data (IC₅₀) | Reference |
| Imidazo[1,5-a]pyridine Derivatives | EGFR Tyrosine Kinase | bis(1-imidazo[1,5-a]pyridyl)arylmethanes | Not explicitly stated, but binding free energies were calculated via simulations | High cytotoxicity against various cancer cell lines[1] | [1] |
| Imidazo[4,5-b]pyridine Derivatives | Aurora A Kinase | Compound from study | Not explicitly stated, but 3D-QSAR and docking were performed | 65 derivatives with varying IC₅₀ values were analyzed[2][3][4] | [2][3][4] |
| Imidazo[4,5-b]pyridine Derivatives | Aurora Kinases (A, B, C) | CCT137690 (Compound 51) | Not explicitly stated, but structure-based design was used | Aurora-A: 0.015 µM, Aurora-B: 0.025 µM, Aurora-C: 0.019 µM[5] | [5] |
| Imidazo[1,2-a]pyridine Derivatives | DYRK1A | Compound 4c | Not explicitly stated, but docking was performed to explain SAR | 2.6 µM[6] | [6] |
| Imidazo[1,2-a]pyridine Derivatives | CLK1 | Compound 4c | Not explicitly stated, but docking was performed to explain SAR | 0.7 µM[6] | [6] |
Table 2: Comparative Docking Data for Imidazo[1,5-a]pyridine and Related Analogs Against Other Targets
| Compound Class | Target Protein | Key Inhibitor/Analog | Docking Score (kcal/mol) | Experimental Data (IC₅₀) | Reference |
| Imidazo[1,5-a]pyrido[3,2-e]pyrazines | PDE10A | Compound 49 | Not explicitly stated, but a crystal structure in complex with the inhibitor was obtained | Not explicitly stated for compound 49, but series had potent inhibitors | |
| Imidazo[1,2-a]Pyridine Hybrids | Human LTA4H | Compound HB7 | -11.237 | Not directly an inhibitor, but showed high antioxidant activity | [7] |
| Imidazo[1,2-a]pyridine Derivatives | Oxidoreductase (Breast Cancer) | Compound C | -9.207 | Potent anticancer activity against MCF7 and PC3 cell lines |
Experimental Protocols: A Generalized Workflow for Molecular Docking
While specific parameters may vary between studies, a typical molecular docking workflow for imidazo[1,5-a]pyridine inhibitors involves the following key steps. This generalized protocol is based on common practices in the field.
1. Protein Preparation:
-
Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The selection criteria include a high-resolution structure, preferably co-crystallized with a ligand to define the binding site.
-
Protein Clean-up: The downloaded PDB file is prepared by removing water molecules, co-factors, and any existing ligands. Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER or CHARMM.
-
Active Site Definition: The binding site is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms. A grid box is generated around the active site to define the search space for the docking simulation.
2. Ligand Preparation:
-
Ligand Sketching and Optimization: The 2D structure of the imidazo[1,5-a]pyridine inhibitor is drawn using a chemical drawing tool like ChemDraw or Marvin Sketch. The 2D structure is then converted to a 3D conformation.
-
Energy Minimization: The 3D structure of the ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Charge Assignment: Partial charges are assigned to the ligand atoms.
3. Molecular Docking Simulation:
-
Docking Software: A variety of software packages are available for molecular docking, including AutoDock Vina, Glide, GOLD, and FlexX. The choice of software depends on the specific research question and available computational resources.
-
Docking Algorithm: The docking algorithm explores various possible conformations and orientations of the ligand within the protein's active site. The algorithm aims to find the binding mode with the most favorable interaction energy.
-
Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The poses are then ranked based on their scores.
4. Analysis of Results:
-
Binding Pose Analysis: The top-ranked binding poses are visually inspected to analyze the key interactions between the inhibitor and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Comparison with Known Inhibitors: The binding mode of the novel imidazo[1,5-a]pyridine inhibitor is compared with that of known inhibitors or the co-crystallized ligand to validate the docking results and gain insights into the structure-activity relationship.
-
Post-Docking Analysis: Further computational analyses, such as molecular dynamics simulations, can be performed to assess the stability of the predicted protein-ligand complex over time.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by some of the imidazo[1,5-a]pyridine inhibitors discussed in the literature.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for imidazo[1,5-a]pyridine inhibitors.[8][9][10][11][12]
Caption: Imidazo[1,5-a]pyridine-based inhibitors can target PDE10A, an enzyme that degrades cAMP and cGMP, thereby modulating downstream signaling pathways relevant in psychiatric disorders.[13][14][15][16][17]
Caption: A generalized experimental workflow for performing comparative molecular docking studies.
References
- 1. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oceanomics.eu [oceanomics.eu]
- 7. chemmethod.com [chemmethod.com]
- 8. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 14. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In the Brain of Phosphodiesterases: Potential Therapeutic Targets for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to imidazo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Its synthesis has been a subject of intense research, leading to a variety of synthetic strategies. This guide provides a head-to-head comparison of four prominent synthetic routes to this important scaffold, offering an objective analysis of their performance supported by experimental data.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields (%) | Reaction Conditions | Substrate Scope |
| 1. Three-Component Synthesis | Convergent; mild conditions; forms pyridinium ion intermediate. | 70-95% | Room temperature to mild heating; various solvents. | Broad, tolerates diverse functionality on aldehyde and amine. |
| 2. Copper-Catalyzed Tandem Reaction | Forms 1,3-diarylated products; uses O₂ as a clean oxidant. | 80-95% | 100-120 °C; DMF; Cu(OAc)₂ catalyst. | Good for various substituted pyridine ketones and benzylamines. |
| 3. Iodine-Mediated One-Pot Synthesis | Metal-free; simultaneous C-N and C-S bond formation. | 46-73% | 100 °C; DMF; I₂, TBHP. | Good for various benzaldehydes and sodium benzenesulfinates. |
| 4. Cyclocondensation with Nitroalkanes | Utilizes readily available nitroalkanes; requires strong acid. | 53-77% | 140-160 °C; Polyphosphoric Acid (PPA), H₃PO₃. | Moderate, sensitive to steric hindrance. |
In Detail: Experimental Protocols and Reaction Schemes
Three-Component Synthesis from Picolinaldehydes, Amines, and Formaldehyde
This method offers an efficient and convergent approach to the imidazo[1,5-a]pyridine core under mild conditions. The reaction proceeds through the formation of an imidazo[1,5-a]pyridinium ion, which can be subsequently isolated.
Experimental Protocol:
To a solution of the substituted picolinaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (5 mL) is added an aqueous solution of formaldehyde (37 wt. %, 1.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridinium product.[1]
Copper-Catalyzed Tandem Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines
This copper(II)-catalyzed tandem reaction provides an efficient route to 1,3-diarylated imidazo[1,5-a]pyridines from readily available pyridine ketones and benzylamines, utilizing molecular oxygen as the sole oxidant.
Experimental Protocol:
A mixture of the pyridine ketone (0.5 mmol), benzylamine (0.6 mmol), and Cu(OAc)₂ (10 mol %) in DMF (3 mL) is stirred in a sealed tube under an oxygen atmosphere (1 atm, balloon). The reaction mixture is heated at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 1,3-diarylated imidazo[1,5-a]pyridine.[1]
Iodine-Mediated One-Pot Synthesis
This one-pot, metal-free method allows for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridines through the simultaneous formation of C-N and C-S bonds from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates.
Experimental Protocol:
In a sealed tube, a mixture of 2-aminomethylpyridine (1.0 mmol), benzaldehyde (0.5 mmol), sodium benzenesulfinate (1.0 mmol), iodine (0.1 mmol), and TBHP (0.5 mmol) in DMF (2 mL) is stirred and heated at 100 °C for 4 hours (2 hours for the initial condensation and 2 hours after the addition of the sulfinate).[2][3][4] The reaction progress is monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel to afford the desired 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine.[2][4]
Cyclocondensation of 2-(Aminomethyl)pyridines with Nitroalkanes
This method provides access to 3-substituted imidazo[1,5-a]pyridines through the cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a strongly acidic medium.
Experimental Protocol:
A mixture of 2-(aminomethyl)pyridine (1.0 mmol), the corresponding nitroalkane (2.0 mmol), polyphosphoric acid (PPA, 500 mg), and phosphorous acid (500 mg) is placed in a flask equipped with a magnetic stirrer. The mixture is heated in an oil bath at 140-160 °C for 3-5 hours.[5][6] After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a concentrated aqueous ammonia solution. The resulting mixture is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to give the 3-substituted imidazo[1,5-a]pyridine.[5][6]
Concluding Remarks
The choice of synthetic route for the preparation of imidazo[1,5-a]pyridines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. The three-component synthesis offers a convergent and mild approach for a broad range of substrates. The copper-catalyzed tandem reaction is particularly suitable for the synthesis of 1,3-diarylated derivatives. The iodine-mediated one-pot synthesis provides a metal-free alternative for the introduction of a phenylthio group at the 1-position. Finally, the cyclocondensation with nitroalkanes utilizes simple starting materials but requires harsh acidic conditions. Researchers and drug development professionals should consider these factors when selecting the most appropriate method for their specific synthetic targets.
References
- 1. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
Safety Operating Guide
Proper Disposal of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate: A Safety and Operational Guide
For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents like Ethyl imidazo[1,5-a]pyridine-3-carboxylate are fundamental to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, integrating information from its Safety Data Sheet (SDS) and general best practices for laboratory chemical waste management. Adherence to these protocols is critical for mitigating risks and upholding a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses or goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound and its associated waste must be performed in a well-ventilated area, ideally within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2] Direct contact with skin, eyes, or clothing should be strictly avoided.[1][2] In the event of a spill, the solid material should be carefully swept up and placed into a designated, properly labeled container for disposal.[1][2]
Hazard and Disposal Information Summary
The following table summarizes key safety and disposal information for this compound, based on available safety data.
| Parameter | Information | Source |
| CAS Number | 81803-60-3 | [3] |
| Molecular Formula | C10H10N2O2 | ChemUniverse |
| Appearance | Solid | [1] |
| Primary Hazards | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system) | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Amines, Reducing Agent | [2] |
| Recommended PPE | Safety glasses/goggles, lab coat, chemical-resistant gloves, NIOSH/MSHA or EN 149 approved respirator if dust is generated | [1][2] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. | [2][4] |
Detailed Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste containing this compound. This includes pure, unused chemical, contaminated materials (e.g., filter paper, gloves, weighing boats), and solutions containing the compound.
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[5] Specifically, keep it separate from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[2] It is advisable to collect halogenated and non-halogenated solvent wastes separately.[5]
Step 2: Waste Collection and Containerization
-
Select Appropriate Containers: Use containers that are chemically compatible with this compound and any solvents used.[6] The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[6][7]
-
Container Filling: Do not overfill waste containers; a general guideline is to fill to no more than three-quarters of the container's capacity to allow for expansion.[7]
-
Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[6][8]
Step 3: Waste Labeling
-
Properly Label Containers: As soon as waste is first added, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or formulas)[5]
-
The specific hazards associated with the chemical (e.g., "Irritant," "Skin/Eye Irritant")[2]
-
The date when waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
Step 4: Storage of Chemical Waste
-
Designated Storage Area: Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[6][8]
-
Safe Storage Practices: The SAA should be a secure, cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[9] Ensure secondary containment, such as a tray, is used to capture any potential leaks.[7] Do not store hazardous waste in fume hoods for extended periods.[7]
Step 5: Disposal and Removal
-
Arrange for Pickup: Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers in an SAA), arrange for its removal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6][8]
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for chemical waste pickup and disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. gla.ac.uk [gla.ac.uk]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Imidazo[1,5-a]pyridine-3-carboxylate
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals in the handling, storage, and disposal of Ethyl imidazo[1,5-a]pyridine-3-carboxylate.
This guide provides immediate and essential safety and logistical information for the proper handling of this compound (CAS No. 81803-60-3). Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. The following recommendations are based on available safety data and best practices for handling heterocyclic compounds, particularly pyridine derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) with complete toxicological data for this compound may not be readily available, the known hazards are based on its structural components and available data. The primary known hazards are skin and eye irritation.[1] General hazards associated with pyridine derivatives include potential toxicity and flammability.[2][3] Therefore, a stringent PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Safety goggles with side shields or a face shield.[4][5] | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[2][3][4] | Laboratory coat (flame-retardant and chemically impervious recommended).[3][4] | Required if not handled in a certified chemical fume hood.[4] |
| Conducting Reactions | Safety goggles and a face shield.[5] | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[2][3][4] | Flame-retardant and chemically impervious lab coat or coveralls.[4] | Use within a certified chemical fume hood is mandatory.[2][6] |
| Handling Storage Containers | Safety goggles.[3] | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[2][3][4] | Laboratory coat.[3] | Not generally required if containers are sealed and handled properly.[3] |
| Waste Disposal | Safety goggles and a face shield.[3] | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[2][3][4] | Laboratory coat.[3] | Recommended, especially when handling open waste containers. |
Operational Plan: Step-by-Step Handling Procedures
A meticulous and systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation and Engineering Controls:
-
Donning Personal Protective Equipment (PPE):
-
Weighing the Compound:
-
Tare the balance with the weighing paper.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.
-
Avoid creating dust. If any material is spilled, decontaminate the area immediately (see Spill Management section).
-
-
Preparing the Solution:
-
Carefully add the weighed compound to the beaker containing the appropriate solvent.
-
Use a funnel if necessary to avoid spillage.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer to facilitate dissolution.
-
-
Storage and Decontamination:
-
Tightly cap the original container of this compound and store it in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]
-
Wipe down the work area, balance, and any equipment with an appropriate solvent and then with soap and water.[3]
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.[3]
-
-
Doffing PPE:
-
Remove gloves using the proper technique to avoid skin contact with any potential contamination.
-
Remove the lab coat and then the safety goggles.
-
Wash hands thoroughly with soap and water.[9]
-
Logical Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Storage and Disposal Plans
Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with regulations.
Table 2: Storage and Disposal Guidelines
| Aspect | Procedure |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Keep away from heat, sparks, open flames, and strong oxidizing agents.[7][10] |
| Spill Management | For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3] Do not use combustible materials.[3] For larger spills, evacuate the area and follow institutional emergency procedures.[3] |
| Waste Disposal | All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[3] Collect waste in a designated, properly labeled, and sealed container.[8] Store the waste container in a designated, cool, and well-ventilated area away from incompatible materials.[3][8] Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7] |
By implementing these safety and logistical measures, researchers can mitigate the risks associated with handling this compound and ensure a secure and productive research environment.
References
- 1. This compound | 81803-60-3 [amp.chemicalbook.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hmc.edu [hmc.edu]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ethz.ch [ethz.ch]
- 10. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
